Ptp1B-IN-2
Description
Properties
IUPAC Name |
methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJQCVHNPGYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PTP1B-IN-2: A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity. The discovery of potent and selective PTP1B inhibitors is a key objective in the development of novel therapeutics for these metabolic disorders. This whitepaper provides an in-depth technical guide on the discovery and development of PTP1B-IN-2, a potent and selective inhibitor of PTP1B. We will delve into the design strategy, synthesis, in vitro and cellular activity, and the key experimental protocols utilized in its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Role of PTP1B in Metabolic Diseases
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating insulin and leptin signaling. It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor. Overactivity or overexpression of PTP1B is linked to insulin resistance and obesity, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors of PTP1B has been a major focus of research, with the goal of enhancing insulin and leptin sensitivity.
Discovery of this compound: A Novel ABC-Type Inhibitor
This compound (also known as compound P6) was discovered through a structure-based drug design approach aimed at developing potent and selective inhibitors that occupy not only the active site (Site A) but also adjacent non-catalytic sites (Sites B and C) of the PTP1B enzyme.[1] This "ABC-type" binding mode was hypothesized to enhance both potency and selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).
A series of methyl salicylate derivatives were synthesized and evaluated, leading to the identification of this compound as a lead compound with a potent inhibitory activity and favorable selectivity profile.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds [1]
| Compound | PTP1B IC50 (nM) | TCPTP IC50 (nM) | SHP-1 IC50 (nM) | SHP-2 IC50 (nM) | LAR IC50 (nM) | Selectivity (TCPTP/PTP1B) |
| This compound (P6) | 50 | 760 | 2450 | 2160 | 12610 | 15.2 |
| Analogue P1 | >10000 | - | - | - | - | - |
| Analogue P2 | 1200 | - | - | - | - | - |
| Analogue P3 | 340 | - | - | - | - | - |
| Analogue P4 | 210 | - | - | - | - | - |
| Analogue P5 | 80 | - | - | - | - | - |
| Analogue P7 | 150 | - | - | - | - | - |
Table 2: Cellular Activity of this compound [2]
| Assay | Concentration (µM) | Result |
| Insulin-mediated IRβ phosphorylation enhancement | 15 | Significant enhancement |
| 30 | Significant enhancement | |
| Insulin-stimulated glucose uptake in L6 myotubes | 5 | 16.0% increase |
| 10 | 19.0% increase | |
| 20 | 38.1% increase |
Experimental Protocols
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against human recombinant PTP1B.
Methodology:
-
Enzyme and Substrate: Recombinant human PTP1B (catalytic domain) is used as the enzyme, and p-nitrophenyl phosphate (pNPP) serves as the substrate.
-
Assay Buffer: The reaction is typically performed in a buffer containing 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Procedure:
-
A solution of PTP1B enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a 96-well plate for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of pNPP.
-
The plate is incubated for an additional 30 minutes at 37°C.
-
The reaction is terminated by the addition of NaOH.
-
The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays
Objective: To assess the effect of PTP1B inhibitors on the insulin signaling pathway in a cellular context.
Methodology:
-
Cell Line: L6 myotubes are commonly used for this assay.
-
Procedure:
-
L6 myotubes are serum-starved for a specified period.
-
The cells are then pre-incubated with the test inhibitor at various concentrations.
-
Subsequently, the cells are stimulated with insulin (e.g., 100 nM) for a short duration.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated IRβ (p-IRβ) and total IRβ.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The band intensities are quantified, and the ratio of p-IRβ to total IRβ is calculated to determine the effect of the inhibitor on insulin-stimulated receptor phosphorylation.
Objective: To measure the effect of PTP1B inhibitors on glucose transport into cells.
Methodology:
-
Cell Line: Differentiated L6 myotubes are used.
-
Procedure:
-
L6 myotubes are serum-starved.
-
The cells are pre-treated with the test inhibitor at different concentrations.
-
Insulin is then added to stimulate glucose uptake.
-
A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells and incubated for a specific time.
-
The cells are washed to remove extracellular 2-NBDG. .
-
The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorescence microplate reader.
-
-
Data Analysis: The increase in fluorescence intensity in the presence of the inhibitor and insulin, compared to insulin alone, indicates enhanced glucose uptake.
Signaling Pathways and Mechanism of Action
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. This compound, as a potent inhibitor, is designed to block this negative regulation, thereby enhancing the downstream signaling cascades.
The diagram above illustrates the central role of PTP1B in negatively regulating both the insulin and leptin signaling pathways. This compound acts by directly inhibiting PTP1B, thereby preventing the dephosphorylation of key signaling molecules and potentiating the downstream effects of insulin and leptin.
Experimental Workflow
The discovery and initial development of this compound followed a structured workflow, from initial concept to cellular validation.
Conclusion and Future Directions
This compound represents a significant advancement in the discovery of potent and selective PTP1B inhibitors. Its unique "ABC-type" binding mode provides a promising strategy for achieving selectivity over other phosphatases. The in vitro and cellular data demonstrate its potential as a modulator of the insulin signaling pathway.
Further preclinical development, including comprehensive in vivo efficacy studies in animal models of diabetes and obesity, as well as detailed pharmacokinetic and toxicology assessments, are necessary to fully evaluate the therapeutic potential of this compound. The insights gained from the discovery and development of this compound will undoubtedly contribute to the ongoing efforts to develop novel and effective treatments for metabolic diseases.
References
Introduction: The Role of PTP1B in Cellular Signaling
An In-Depth Technical Guide to Ptp1B-IN-2
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum.[1] It serves as a critical negative regulator in multiple signaling cascades, most notably the insulin and leptin pathways.[1][2][3] By dephosphorylating key proteins such as the insulin receptor (IR), its substrate (IRS-1), and the Janus kinase 2 (JAK2), PTP1B attenuates downstream signals related to metabolism and energy homeostasis.[3][4] Overexpression or hyperactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target for drug development.[5][6] PTP1B inhibitors are designed to block this enzymatic activity, thereby enhancing signaling pathways that can ameliorate these disease states.[6][7]
This compound (also referred to as compound P6) is a potent and selective small-molecule inhibitor of PTP1B.[8][9] Its development provides a valuable chemical tool for studying the physiological and pathological roles of PTP1B and represents a promising scaffold for therapeutic agent design. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule designed for high-affinity binding to the PTP1B enzyme.[10] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Compound Name | This compound; PTP1B inhibitor P6 | [9] |
| CAS Number | 1919853-46-5 | [9] |
| Molecular Formula | C₃₄H₃₆N₂O₉S₂ | [9] |
| Molecular Weight | 680.79 g/mol | [8][9] |
| Appearance | Solid | [9] |
| Solubility | DMSO: ≥100 mg/mL (146.88 mM)Corn Oil: ≥2.5 mg/mL (with 10% DMSO) | [8][10] |
| Storage | Solid Powder: -20°C (12 Months)In Solvent: -80°C (6 Months) | [9] |
Mechanism of Action and Selectivity
This compound functions as a highly potent inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC₅₀) of 50 nM.[8][9][10] Its mechanism involves binding to multiple regions of the enzyme, extending deep into the active site pocket.[10]
The inhibitor forms several hydrogen bonds and hydrophobic interactions with key catalytic residues.[10] Notably, it is classified as an "ABC type inhibitor," indicating that it interacts not only with the primary catalytic 'A' site but also with adjacent 'B' and 'C' sites.[10] This multi-site binding contributes to its high potency and selectivity.
The selectivity profile of this compound is a critical feature, demonstrating a significantly lower affinity for other related phosphatases. It exhibits over 40-fold selectivity for PTP1B compared to SHP-2 and LAR, and more than 15-fold selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[9][10]
| Parameter | Value | Target(s) | Reference |
| IC₅₀ | 50 nM | PTP1B | [8][9][10] |
| Selectivity | >40-fold | SHP-2, LAR | [9][10] |
| Selectivity | >15-fold | TCPTP | [9][10] |
| Cellular Effect | Enhances insulin-mediated IRβ phosphorylation | L6 Myotubes | [8][10] |
| Functional Effect | Increases insulin-stimulated glucose uptake by up to 38.1% (at 20 µM) | L6 Myotubes | [10] |
Affected Signaling Pathways
PTP1B is a key regulator of metabolic signaling. By inhibiting PTP1B, this compound enhances the phosphorylation of its substrates, thereby amplifying downstream signals.
Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[2][11] Inhibition of PTP1B by this compound prevents this dephosphorylation, leading to sustained activation of the PI3K/Akt pathway, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane and increases glucose uptake.[6][10]
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Leptin Signaling Pathway
Leptin, a hormone regulating energy balance, signals through the leptin receptor (LR) to activate the JAK2-STAT3 pathway.[2] PTP1B acts as a negative regulator by dephosphorylating JAK2.[3][5] Inhibition of PTP1B enhances leptin sensitivity, which is often impaired in obesity.
Caption: Leptin signaling pathway and the inhibitory role of this compound.
Experimental Protocols
The following protocols are generalized methodologies based on common practices for evaluating PTP1B inhibitors.
In Vitro PTP1B Inhibition Assay
This assay measures the direct inhibitory effect of this compound on recombinant PTP1B enzyme activity using a chromogenic substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
This compound (and other test compounds) dissolved in DMSO
-
10 M Sodium Hydroxide (NaOH)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the PTP1B reaction buffer.
-
To each well of a 96-well plate, add 50 µL of the PTP1B reaction buffer.
-
Add 10 µL of the diluted this compound solution (or vehicle control, e.g., DMSO in buffer).
-
Add 20 µL of recombinant PTP1B enzyme solution (e.g., 0.5 units) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 2 mM pNPP substrate to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Terminate the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12]
Caption: General experimental workflow for an in vitro PTP1B inhibition assay.
Cell-Based Insulin-Stimulated Glucose Uptake Assay
This assay evaluates the ability of this compound to enhance glucose uptake in an insulin-resistant cell model.
Materials:
-
L6 myotubes (or other suitable cell line, e.g., 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose (or a fluorescent glucose analog like 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Culture L6 myoblasts until confluent, then differentiate into myotubes.
-
Serum-starve the differentiated myotubes for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for 1-2 hours.[10]
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing the radiolabeled or fluorescent glucose analog and incubate for 10 minutes.
-
Terminate glucose uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity by liquid scintillation counting or fluorescence with a plate reader.
-
Normalize the glucose uptake values to the total protein content in each well.
In Vivo Formulation and Administration
For animal studies, this compound must be formulated for effective delivery.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection (ddH₂O) or Saline
Example Formulations:
-
Corn Oil-based (for oral gavage or subcutaneous injection):
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add the DMSO stock to corn oil to achieve a final formulation of 10% DMSO and 90% corn oil by volume.[10]
-
Vortex or sonicate until a clear solution or uniform suspension is achieved. The final concentration may be ≥ 2.5 mg/mL.[10]
-
-
Aqueous-based (for intravenous or intraperitoneal injection):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a separate tube, mix PEG300 and Tween 80.
-
Add the DMSO stock to the PEG300/Tween 80 mixture and mix thoroughly.
-
Slowly add sterile water or saline to the mixture to achieve the final desired volume ratios (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O).[8][13]
-
Ensure the solution is clear before administration. Prepare fresh on the day of use.[10]
-
Conclusion
This compound is a potent and selective inhibitor of PTP1B that serves as a powerful tool for investigating the roles of PTP1B in health and disease. Its ability to enhance insulin and leptin signaling in cellular models underscores its potential as a lead compound for the development of therapeutics for metabolic disorders. The detailed properties and protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century [mdpi.com]
- 12. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 13. selleckchem.com [selleckchem.com]
Ptp1B-IN-2 Binding Affinity for PTP1B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ptp1B-IN-2 for its target, Protein Tyrosine Phosphatase 1B (PTP1B). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Binding Affinity Data
This compound is a potent and selective inhibitor of PTP1B. The following table summarizes the key quantitative data regarding its binding affinity and selectivity.
| Parameter | Value | Target | Notes |
| IC50 | 50 nM | PTP1B | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PTP1B's enzymatic activity.[1][2][3][4] |
| Selectivity | >15-fold | TCPTP | This compound exhibits greater than 15-fold selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][3] |
| Selectivity | >40-fold | SHP-2 | This compound demonstrates over 40-fold selectivity for PTP1B compared to SHP-2.[1][3] |
| Selectivity | >40-fold | LAR | This compound shows more than 40-fold selectivity for PTP1B over leukocyte antigen-related (LAR) phosphatase.[1][3] |
Experimental Protocol: PTP1B Enzymatic Inhibition Assay
The determination of the IC50 value for an inhibitor of PTP1B, such as this compound, is typically performed using a colorimetric enzymatic assay. The following is a representative protocol based on established methodologies.[5][6][7][8]
Objective: To measure the concentration-dependent inhibition of PTP1B by an inhibitor and determine its IC50 value.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B inhibitor (e.g., this compound)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the PTP1B inhibitor in the assay buffer. A typical starting concentration might be in the low micromolar range, with subsequent dilutions to cover a broad concentration range. A vehicle control (e.g., DMSO) without the inhibitor should also be prepared.[6]
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of the PTP1B enzyme to each well. Subsequently, add the different concentrations of the inhibitor or the vehicle control to the respective wells.[6] The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of the substrate, pNPP, to each well.[6]
-
Incubation and Measurement: The plate is incubated at 37°C for a set time (e.g., 30 minutes).[6][8] During this time, PTP1B will hydrolyze pNPP to p-nitrophenol, which is a yellow-colored product. The absorbance of each well is measured at 405 nm using a microplate reader.[6]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PTP1B Inhibition Assay Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against PTP1B.
Caption: Workflow for a PTP1B enzymatic inhibition assay.
PTP1B Signaling Pathway and Inhibition by this compound
PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[9][10][11][12] By dephosphorylating the activated insulin receptor and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling. This compound inhibits this action, thereby enhancing these signaling cascades.
Caption: PTP1B signaling pathways and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 4.2. PTP1B Enzymatic Assay [bio-protocol.org]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 12. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
Ptp1B-IN-2: A Technical Guide to its Role and Analysis in Insulin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its downstream substrates, PTP1B attenuates the cellular response to insulin. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides an in-depth overview of Ptp1B-IN-2, a potent and selective inhibitor of PTP1B, and its role in the context of insulin signaling. This document details its biochemical activity, its effects on cellular signaling, and the experimental protocols to evaluate its function.
This compound: Biochemical Profile and Potency
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PTP1B. Its inhibitory activity is crucial for its potential as a therapeutic agent.
| Parameter | Value | Selectivity |
| IC50 | 50 nM | >40-fold vs. SHP-2 and LAR |
| >15-fold vs. TCPTP |
Table 1: Quantitative Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against PTP1B, and its selectivity over other protein tyrosine phosphatases.[1]
Mechanism of Action in the Insulin Signaling Pathway
This compound enhances insulin sensitivity by preventing the dephosphorylation of key components in the insulin signaling cascade. This leads to a more robust and sustained downstream signal, ultimately promoting glucose uptake and utilization.
The binding of insulin to the insulin receptor (IR) triggers the autophosphorylation of the receptor's beta subunit (IRβ), activating its tyrosine kinase activity. This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate the PI3K-Akt signaling pathway. This cascade culminates in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. PTP1B acts as a brake on this process by dephosphorylating both the activated IR and IRS proteins. This compound blocks this inhibitory action of PTP1B.
Cellular Effects of this compound
Experimental data demonstrates that this compound effectively enhances insulin signaling in cell-based models.
Enhanced Insulin Receptor Phosphorylation
Treatment with this compound leads to a significant increase in the phosphorylation of the insulin receptor beta subunit (IRβ) in response to insulin.
| This compound Concentration | Enhancement of IRβ Phosphorylation |
| 15 µM | Greatly Enhanced |
| 30 µM | Greatly Enhanced |
Table 2: Effect of this compound on Insulin-Mediated IRβ Phosphorylation. [1]
Increased Glucose Uptake in L6 Myotubes
In L6 myotubes, a skeletal muscle cell line, this compound significantly boosts insulin-stimulated glucose uptake in a dose-dependent manner.
| This compound Concentration | Increase in Glucose Uptake |
| 5 µM | 16.0% |
| 10 µM | 19.0% |
| 20 µM | 38.1% |
Table 3: this compound-Mediated Increase in Insulin-Stimulated Glucose Uptake in L6 Myotubes. [1]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PTP1B Inhibition Assay
This assay is used to determine the in vitro inhibitory potency of this compound against the PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution (this compound dilutions) or vehicle (DMSO) to respective wells.
-
Add 20 µL of PTP1B enzyme solution (1 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well, bringing the total volume to 200 µL.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Insulin-Stimulated Glucose Uptake in L6 Myotubes
This cell-based assay measures the effect of this compound on glucose uptake in a relevant cell line.
Materials:
-
Differentiated L6 myotubes cultured in 6-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)
-
This compound
-
Insulin (100 nM)
-
2-deoxy-D-[3H]glucose
-
Cytochalasin B (for non-specific uptake control)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
Procedure:
-
Serum starve the differentiated L6 myotubes for 3-4 hours in KRH buffer.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with 100 nM insulin for 20 minutes at 37°C. A set of wells should remain unstimulated (basal).
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B prior to the addition of radiolabeled glucose.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Western Blot for Insulin Receptor Beta (IRβ) Phosphorylation
This method is used to visualize and quantify the change in IRβ phosphorylation upon treatment with this compound.
Materials:
-
Cells treated with this compound and/or insulin
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRβ (Tyr1150/1151), anti-total-IRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or insulin as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRβ overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRβ for normalization.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a potent and selective inhibitor of PTP1B that enhances insulin signaling by increasing the phosphorylation of the insulin receptor and subsequently boosting glucose uptake in muscle cells. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PTP1B inhibitors in the context of metabolic diseases. The detailed methodologies offer a starting point for the consistent and reproducible evaluation of these promising compounds.
References
The Effects of Ptp1B-IN-2 on Leptin Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of Protein Tyrosine Phosphatase 1B (PTP1B) in leptin signaling and the effects of its inhibitor, Ptp1B-IN-2. This document details the underlying molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: PTP1B as a Key Regulator of Leptin Signaling
Leptin, a hormone predominantly secreted by adipocytes, plays a crucial role in regulating energy homeostasis, appetite, and body weight. It exerts its effects by binding to the leptin receptor (LepR) in the hypothalamus, initiating a downstream signaling cascade. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B). By dephosphorylating critical signaling molecules, PTP1B attenuates the leptin signal, contributing to a state of leptin resistance, which is often associated with obesity.[1][2] Consequently, inhibitors of PTP1B, such as this compound, are being investigated as potential therapeutic agents to enhance leptin sensitivity and combat obesity and related metabolic disorders.[3]
The Molecular Mechanism of PTP1B in the Leptin Signaling Pathway
The canonical leptin signaling pathway is initiated by the binding of leptin to the long form of its receptor, LepRb, which is highly expressed in hypothalamic neurons.[4] This binding event leads to the recruitment and autophosphorylation of Janus kinase 2 (JAK2).[4] Phosphorylated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LepRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[4] Once recruited, STAT3 is itself phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and the regulation of target gene expression, ultimately resulting in the physiological effects of leptin, such as the suppression of appetite.[5]
PTP1B acts as a critical negative feedback regulator in this pathway by directly dephosphorylating JAK2.[2][6][7] This action terminates the signaling cascade, reducing the level of phosphorylated STAT3 and thereby dampening the cellular response to leptin.[8] Studies have shown that PTP1B-deficient mice exhibit increased leptin sensitivity and are resistant to diet-induced obesity.[6][7]
Below is a diagram illustrating the leptin signaling pathway and the inhibitory action of PTP1B.
Leptin signaling pathway and the inhibitory role of PTP1B.
This compound: A Potent and Selective PTP1B Inhibitor
This compound is a small molecule inhibitor of PTP1B. It exhibits high potency and selectivity for PTP1B over other protein tyrosine phosphatases, making it a valuable tool for studying the role of PTP1B in various signaling pathways and a potential starting point for the development of therapeutic agents.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the expected effects of PTP1B inhibition on leptin signaling.
| Parameter | Value | Reference |
| IC50 for PTP1B | 50 nM | [9] |
| Phosphatase | Selectivity (Fold vs. PTP1B) | Reference |
| SHP-2 | >40 | [9] |
| LAR | >40 | [9] |
| TCPTP | >15 | [9] |
| PTP1B Inhibitor Concentration | Leptin-Induced STAT3 Phosphorylation (Fold Change vs. Leptin Alone) |
| 0 µM | 1.0 |
| 0.1 µM | 1.5 |
| 1 µM | 2.5 |
| 10 µM | 4.0 |
| Note: This table presents representative data on the expected dose-dependent effect of a potent PTP1B inhibitor on leptin-induced STAT3 phosphorylation based on the known mechanism of action. Specific data for this compound was not available in the searched literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on leptin signaling.
In Vitro PTP1B Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
pNPP substrate solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of PTP1B inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Workflow for in vitro PTP1B enzymatic assay.
Cellular Assay: Western Blot for Phosphorylated JAK2 and STAT3
This assay determines the effect of this compound on leptin-induced phosphorylation of JAK2 and STAT3 in a cellular context, such as in hypothalamic neuronal cell lines.
Materials:
-
Hypothalamic neuronal cell line (e.g., mHypoA-2/12)
-
Cell culture medium and supplements
-
This compound
-
Recombinant leptin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pJAK2, anti-JAK2, anti-pSTAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate hypothalamic neurons and grow to desired confluency.
-
Serum-starve the cells for a few hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of leptin for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pJAK2, JAK2, pSTAT3, or STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Workflow for Western blot analysis of pJAK2 and pSTAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to leptin signaling and its modulation by this compound.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Expression plasmids for LepRb and a STAT3-responsive luciferase reporter
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Recombinant leptin
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the LepRb expression plasmid and the STAT3-responsive luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Pre-treat the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with leptin for a longer duration (e.g., 6-24 hours) to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Conclusion
PTP1B is a well-validated negative regulator of the leptin signaling pathway, primarily through the dephosphorylation of JAK2. The inhibitor this compound demonstrates potent and selective inhibition of PTP1B, suggesting its utility in enhancing leptin sensitivity. The experimental protocols outlined in this guide provide a robust framework for the in-depth investigation of the effects of this compound and other PTP1B inhibitors on leptin signaling. Such studies are crucial for advancing our understanding of leptin resistance and for the development of novel therapeutics for obesity and related metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HF diets increase hypothalamic PTP1B and induce leptin resistance through both leptin-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of Leptin-Responsive Cell Lines from Adult Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-2: A Deep Dive into Its Therapeutic Potential for Diabetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the promising role of PTP1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in the context of diabetes therapy. PTP1B has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated target for the treatment of type 2 diabetes and obesity. This document provides a comprehensive overview of the mechanism of action, preclinical data, and the underlying experimental methodologies related to this compound and the broader class of PTP1B inhibitors.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and its substrates, thereby attenuating insulin signaling. Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes. This compound is a small molecule inhibitor designed to block the catalytic activity of PTP1B, thereby enhancing insulin sensitivity. Preclinical studies have demonstrated the potential of PTP1B inhibitors to improve glucose homeostasis. This guide will delve into the specifics of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Target | Notes |
| IC50 | 50 nM | PTP1B | The half maximal inhibitory concentration, indicating high potency.[1] |
| Selectivity | >40-fold | vs. SHP-2 and LAR | Demonstrates significant selectivity over other protein tyrosine phosphatases.[1] |
| Selectivity | >15-fold | vs. TCPTP | Shows good selectivity against the highly homologous T-cell protein tyrosine phosphatase.[1] |
Table 2: Cell-Based Assay Results for this compound in L6 Myotubes
| Concentration | Effect on Insulin-Stimulated Glucose Uptake | Notes |
| 5 µM | 16.0% increase | Data indicates a dose-dependent enhancement of glucose uptake in muscle cells.[1] |
| 10 µM | 19.0% increase | |
| 20 µM | 38.1% increase | |
| 15 µM & 30 µM | Greatly enhances insulin-mediated IRβ phosphorylation | Qualitative data suggesting target engagement and downstream signaling activation.[1] |
Signaling Pathways and Mechanisms of Action
PTP1B plays a crucial role in negatively regulating the insulin signaling cascade. The following diagram illustrates this pathway and the mechanism by which this compound exerts its therapeutic effect.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the evaluation of PTP1B inhibitors like this compound.
PTP1B Enzymatic Inhibition Assay
This assay is fundamental to determining the in vitro potency of a PTP1B inhibitor.
Caption: Workflow for a typical PTP1B enzymatic inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human PTP1B is diluted in an appropriate assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the same assay buffer.
-
This compound is serially diluted in DMSO and then in assay buffer to achieve a range of concentrations.
-
-
Assay Procedure:
-
The inhibitor dilutions are added to the wells of a 96-well microplate.
-
PTP1B enzyme is then added to the wells containing the inhibitor.
-
The plate is pre-incubated for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
The plate is incubated for a further period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution, such as 1 M NaOH.
-
-
Data Analysis:
-
The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Glucose Uptake Assay (L6 Myotubes)
This assay assesses the effect of the inhibitor on insulin-stimulated glucose uptake in a relevant cell line.
Caption: Experimental workflow for a cell-based glucose uptake assay.
Detailed Methodology:
-
Cell Culture and Differentiation:
-
L6 myoblasts are cultured in a suitable growth medium.
-
Upon reaching confluence, the growth medium is replaced with a differentiation medium to induce the formation of myotubes.
-
-
Assay Procedure:
-
Differentiated myotubes are serum-starved for several hours to establish a basal state.
-
Cells are then pre-treated with varying concentrations of this compound for a specified duration.
-
Following pre-treatment, cells are stimulated with a submaximal concentration of insulin.
-
Radiolabeled 2-deoxy-D-glucose (a non-metabolizable glucose analog) is added to the medium, and uptake is allowed to proceed for a short time.
-
-
Data Collection and Analysis:
-
The uptake is terminated by washing the cells with ice-cold buffer to remove extracellular glucose.
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Glucose uptake is typically normalized to the total protein content of each well.
-
The results are expressed as a percentage increase in glucose uptake compared to insulin-stimulated cells without the inhibitor.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for type 2 diabetes due to its high potency and selectivity for PTP1B. The available in vitro data clearly indicates its ability to enhance insulin signaling and glucose uptake in muscle cells. However, for its progression as a viable drug candidate, further comprehensive studies are imperative. Key future directions include:
-
In Vivo Efficacy Studies: Evaluation of this compound in diabetic animal models (e.g., db/db mice or high-fat diet-induced obese mice) to assess its effects on blood glucose levels, glucose tolerance, and insulin sensitivity.
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and dosing requirements.
-
Toxicology and Safety Assessment: Rigorous evaluation of any potential off-target effects and long-term safety of this compound.
-
Structural Biology Studies: Co-crystallization of PTP1B with this compound to elucidate the precise binding mode and guide further lead optimization.
The development of potent and selective PTP1B inhibitors like this compound represents a promising strategy to combat the growing epidemic of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance this important area of therapeutic research.
References
PTP1B-IN-2: A Technical Guide for its Application in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to PTP1B as a Therapeutic Target in Obesity
Obesity is a complex metabolic disorder characterized by excessive adiposity and is a major risk factor for a cluster of comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The hormones insulin and leptin are central to the regulation of glucose homeostasis and energy balance. Resistance to these hormones is a hallmark of obesity.
PTP1B is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating insulin and leptin signaling. It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPRb).[1][2] Elevated PTP1B activity is observed in obese and insulin-resistant individuals, suggesting that its inhibition could restore normal signaling and ameliorate the metabolic dysfunctions associated with obesity.
PTP1B-IN-2: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of PTP1B with a high degree of potency and selectivity. Its inhibitory activity and selectivity profile are crucial for its potential as a research tool and a therapeutic lead.
In Vitro Inhibitory Activity and Selectivity
This compound demonstrates potent inhibition of PTP1B with a reported IC50 of 50 nM.[1][3] High selectivity is critical to avoid off-target effects, particularly against other protein tyrosine phosphatases. This compound exhibits significant selectivity for PTP1B over other related phosphatases.[3]
| Enzyme | IC50 (nM) | Selectivity (fold) vs. PTP1B |
| PTP1B | 50 | 1 |
| TCPTP | 760 | 15.2 |
| SHP-1 | 2450 | 49 |
| SHP-2 | 2160 | 43.2 |
| LAR | 12610 | 252.2 |
Cellular Activity
In a cellular context, this compound has been shown to enhance insulin signaling. In L6 myotubes, treatment with this compound significantly increases insulin-stimulated glucose uptake.[1]
| This compound Concentration (µM) | Increase in Insulin-Stimulated Glucose Uptake (%) |
| 5 | 16.0 |
| 10 | 19.0 |
| 20 | 38.1 |
Furthermore, this compound enhances insulin-mediated IRβ phosphorylation at concentrations of 15 µM and 30 µM.[1]
Expected In Vivo Efficacy in Obesity Models (with Trodusquemine as a Surrogate)
Due to the limited public availability of in vivo data for this compound, this section will summarize the well-documented effects of Trodusquemine (MSI-1436), a potent and selective PTP1B inhibitor, in diet-induced obese (DIO) mice. These findings provide a strong indication of the potential in vivo efficacy of this compound.
Trodusquemine has been shown to cause rapid and reversible weight loss in animal models of obesity.[1][4] This effect is primarily due to a reduction in fat mass, with a lesser impact on lean mass. The weight loss is accompanied by a reduction in food intake and an improvement in key metabolic parameters.
Body Weight and Composition
In DIO mice, treatment with Trodusquemine leads to a significant and sustained reduction in body weight compared to vehicle-treated controls.[4]
Glucose Homeostasis
PTP1B inhibition with Trodusquemine improves glucose tolerance and insulin sensitivity in obese and diabetic animal models.[5]
Pharmacokinetics (with Representative PTP1B Inhibitors)
A significant challenge in the development of PTP1B inhibitors has been achieving good oral bioavailability.[2] Many early-generation inhibitors were highly charged molecules with poor membrane permeability. However, recent advances have led to the development of orally bioavailable PTP1B inhibitors. For instance, the PTP1B inhibitor DPM-1001, an analog of Trodusquemine, has demonstrated oral bioavailability.[2] Another example, compound K-38, a PTPN2/PTP1B inhibitor, has a reported oral bioavailability of 10.46% in mice.[6] While the specific oral bioavailability of this compound is not publicly available, these examples highlight the feasibility of developing orally active PTP1B inhibitors.
Signaling Pathways Modulated by PTP1B Inhibition
PTP1B acts at key nodes in the insulin and leptin signaling pathways. Its inhibition leads to the potentiation of these signals.
Insulin Signaling Pathway
PTP1B dephosphorylates the insulin receptor and its substrates, thereby dampening the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B enhances and prolongs the phosphorylation of these key signaling molecules.
Figure 1: Insulin Signaling Pathway and PTP1B Inhibition.
Leptin Signaling Pathway
Leptin signals through its receptor to activate the JAK-STAT pathway, leading to the transcription of genes that regulate appetite and energy expenditure. PTP1B dephosphorylates JAK2, a critical kinase in this pathway. PTP1B inhibition enhances leptin sensitivity.
Figure 2: Leptin Signaling Pathway and PTP1B Inhibition.
Experimental Protocols
PTP1B Enzymatic Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in Assay Buffer)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer to each well.
-
Add 10 µL of recombinant PTP1B enzyme solution (final concentration ~10-20 ng/µL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes at 37°C using a microplate reader.
-
The rate of p-nitrophenol production is proportional to PTP1B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for PTP1B Enzymatic Assay.
Cellular Glucose Uptake Assay (2-NBDG)
This protocol describes a fluorescent assay to measure glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated L6 myotubes in a 96-well black, clear-bottom plate
-
Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4)
-
2-Deoxy-D-glucose (2-DG)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Insulin
-
Test compound (e.g., this compound) dissolved in DMSO
-
Fluorescence microplate reader
Procedure:
-
Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.
-
Serum starve the differentiated myotubes for 2-4 hours in KRH buffer.
-
Pre-incubate the cells with the test compound at various concentrations for 30-60 minutes at 37°C.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a non-insulin stimulated control.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates in a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Normalize the fluorescence signal to the protein concentration of each well.
-
Calculate the percentage increase in glucose uptake relative to the vehicle-treated, insulin-stimulated control.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
PTP1B-IN-2: A Potent and Selective Inhibitor of Protein Tyrosine Phosphatase 1B with Implications for Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in a multitude of cellular signaling pathways, extending far beyond its initial characterization in metabolic diseases. Its role as a negative regulator of insulin and leptin signaling is well-established; however, a growing body of evidence implicates PTP1B as a significant player in oncogenesis, with context-dependent roles as both a tumor suppressor and an oncogene. Elevated PTP1B expression has been correlated with poor prognosis in several cancers, including breast, colorectal, and prostate cancer.[1][2] This has positioned PTP1B as a compelling therapeutic target for novel cancer therapies. PTP1B-IN-2 is a potent and selective small molecule inhibitor of PTP1B, and this whitepaper will explore its biochemical properties, mechanism of action, and potential implications for cancer biology based on the current understanding of PTP1B's function in oncogenic signaling.
Introduction to PTP1B in Cancer
Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases (PTKs), thereby playing a crucial role in maintaining the delicate balance of protein tyrosine phosphorylation that governs cellular processes such as growth, differentiation, and metabolism.[3] PTP1B, a non-receptor PTP, is a key negative regulator of several signaling cascades initiated by receptor tyrosine kinases (RTKs).[4][5]
In the context of cancer, PTP1B's role is multifaceted. It has been shown to dephosphorylate and inactivate several key oncogenic drivers, including:
-
HER2 (ERBB2): In HER2-positive breast cancer, PTP1B can paradoxically enhance tumor progression by modulating downstream signaling components.[1]
-
Epidermal Growth Factor Receptor (EGFR): PTP1B can down-regulate EGFR signaling, which is often hyperactivated in various cancers.[3][5]
-
Janus Kinase 2 (JAK2): As a negative regulator of the JAK/STAT pathway, PTP1B can influence cancer cell proliferation and survival.[4]
-
Src Family Kinases: PTP1B is involved in the regulation of Src, a proto-oncogene that plays a pivotal role in cancer cell migration and invasion.[2]
The therapeutic rationale for inhibiting PTP1B in cancer stems from the observation that its inhibition can restore or enhance the phosphorylation of these key signaling nodes, potentially leading to reduced tumor cell proliferation, increased apoptosis, and sensitization to other cancer therapies.[1]
This compound: A Potent and Selective PTP1B Inhibitor
This compound is a small molecule compound identified as a potent inhibitor of PTP1B.[6][7][8][9] Its biochemical and pharmacological properties are summarized below.
Quantitative Data Summary
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | 50 nM | Cell-free assay | [6][7][8][9] |
| Selectivity | >40-fold vs. SHP-2 and LAR | [6][8] | |
| >15-fold vs. TCPTP | [6][8] | ||
| Effect on IRβ Phosphorylation | Greatly enhances at 15 µM and 30 µM | Insulin-mediated | [6][8] |
| Effect on Glucose Uptake | 16.0% increase at 5 µM | Insulin-stimulated in L6 myotubes | [6] |
| 19.0% increase at 10 µM | Insulin-stimulated in L6 myotubes | [6] | |
| 38.1% increase at 20 µM | Insulin-stimulated in L6 myotubes | [6] |
Mechanism of Action
This compound acts as an active-site inhibitor, extending deep into the catalytic pocket of PTP1B.[6] It forms multiple hydrogen bonds and hydrophobic interactions with key residues within the active site.[6] This binding mode classifies it as an ABC-type inhibitor, indicating interaction with the catalytic "A" site as well as the adjacent "B" and "C" sites, which likely contributes to its potency and selectivity.[6]
Implications of this compound for Cancer Biology
While direct studies of this compound in cancer models are not yet publicly available, its potent and selective inhibition of PTP1B allows for informed speculation on its potential applications in oncology. Based on the known functions of PTP1B in cancer, inhibition by this compound could have the following implications:
-
Modulation of RTK Signaling: By inhibiting PTP1B, this compound could potentiate the signaling of key RTKs that are often dysregulated in cancer. In tumors where PTP1B acts as an oncogene by dephosphorylating tumor-suppressive substrates, its inhibition would be beneficial.
-
Enhancement of Anti-Cancer Therapies: PTP1B inhibition has been shown to sensitize cancer cells to existing therapies.[1] For instance, in HER2-positive breast cancer, a PTP1B inhibitor could potentially enhance the efficacy of HER2-targeted therapies like trastuzumab.
-
Impact on the Tumor Microenvironment: PTP1B plays a role in immune cell signaling.[10] Its inhibition could modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses, an area of active investigation for other PTP1B inhibitors.[10]
PTP1B Signaling Pathway in Cancer and the Hypothesized Action of this compound
Caption: this compound hypothetically inhibits PTP1B, preventing RTK dephosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for evaluating the efficacy of this compound in a cancer biology context. These are based on standard protocols and the limited information available for this compound.
PTP1B Enzyme Inhibition Assay (In Vitro)
-
Objective: To determine the IC50 of this compound against purified PTP1B.
-
Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), this compound, and a microplate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, PTP1B enzyme, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding pNPP.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines with varying PTP1B expression levels, appropriate cell culture medium, this compound, and a viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability assay reagent according to the manufacturer's instructions.
-
Measure the appropriate signal (absorbance or luminescence) using a microplate reader.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Western Blot Analysis of RTK Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of a specific RTK in cancer cells.
-
Materials: Cancer cell line expressing the target RTK, this compound, appropriate growth factor, lysis buffer, primary antibodies against the phosphorylated and total forms of the RTK, and a secondary antibody.
-
Procedure:
-
Culture cancer cells and serum-starve them overnight.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
Stimulate the cells with the corresponding growth factor.
-
Lyse the cells and quantify protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total RTK.
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total RTK.
-
Experimental and Logical Workflow Diagrams
In Vitro to In Vivo Drug Development Workflow for this compound
Caption: A typical preclinical to clinical workflow for a PTP1B inhibitor.
Logical Relationship of PTP1B Inhibition in Cancer Therapy
Caption: The logical cascade from this compound to a potential therapeutic effect.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of PTP1B with a well-defined in vitro profile. While its direct application in cancer biology is yet to be explored, the established role of PTP1B in oncogenesis provides a strong rationale for its investigation in this context. Future research should focus on evaluating the anti-proliferative effects of this compound in a panel of cancer cell lines with varying PTP1B expression levels. Furthermore, in vivo studies using cancer xenograft models are warranted to assess its anti-tumor efficacy, pharmacokinetic properties, and potential for combination therapies. The development of potent and selective PTP1B inhibitors like this compound holds significant promise for expanding the arsenal of targeted therapies in oncology.
References
- 1. medicalrealities.com [medicalrealities.com]
- 2. mdpi.com [mdpi.com]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Inhibitory Kinetics of PTP1B-IN-2
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory kinetics and mechanism of action of PTP1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] this compound serves as a valuable chemical probe for studying PTP1B function and as a lead compound for drug development.
PTP1B Signaling Pathways: The Context for Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) plays a multifaceted role in cellular signaling, acting as both a negative regulator in metabolic pathways and a positive regulator in certain oncogenic pathways. Understanding these pathways is crucial to appreciating the therapeutic potential and possible side effects of its inhibition.
-
Metabolic Signaling (Negative Regulation):
-
Insulin Pathway: PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[1][2][4] This action dampens the downstream PI3K/AKT signaling cascade, which is responsible for glucose uptake and metabolism.[1][4]
-
Leptin Pathway: PTP1B negatively regulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[1][4][5] This pathway is essential for regulating appetite and energy homeostasis.
-
-
Oncogenic Signaling (Positive Regulation):
-
Ras/MAPK Pathway: PTP1B can promote cell proliferation by positively regulating the Ras-MAPK pathway. One established mechanism involves the dephosphorylation of p62Dok, which in turn inhibits p120RasGAP, leading to higher levels of active Ras-GTP.[1][4][6]
-
Src Kinase Activation: PTP1B can activate the Src proto-oncogene by dephosphorylating an inhibitory tyrosine residue (Tyr529), thereby promoting cell migration and survival.[4][7]
-
Caption: Figure 1: PTP1B negatively regulates metabolic pathways and positively regulates oncogenic pathways.
Inhibitory Kinetics and Selectivity of this compound
This compound is a potent inhibitor of PTP1B with an IC50 value in the nanomolar range.[8][9][10][11] Its efficacy is coupled with high selectivity against other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[8][11]
Data Presentation: Potency and Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound against PTP1B and other relevant phosphatases.
| Enzyme Target | IC50 (nM) | Selectivity vs. PTP1B | Reference |
| PTP1B | 50 | - | [8][9][10][11] |
| TCPTP | 760 | >15-fold | [8][9] |
| SHP-1 | 2450 | >49-fold | [9] |
| SHP-2 | 2160 | >43-fold | [8][9] |
| LAR | 12610 | >252-fold | [8][9] |
Mechanism of Inhibition
This compound functions by engaging the enzyme's active site. Structural and binding studies indicate that it extends deep into the active site pocket, where it establishes multiple hydrogen bonds and hydrophobic interactions with key residues.[8] It is characterized as an "ABC type inhibitor," signifying that its binding is not restricted to the catalytic "A" site (the primary phosphotyrosine-binding pocket). It also interacts with adjacent "B" and "C" sites, which are secondary aryl-phosphate binding sites.[8][12] This extended binding footprint is a key strategy for achieving high affinity and selectivity for PTP1B over other phosphatases.[12]
Cellular Activity and Downstream Effects
The potent enzymatic inhibition by this compound translates to significant activity in cellular models. By blocking PTP1B's function, the inhibitor enhances insulin signaling, leading to measurable physiological responses.
-
Enhanced Insulin Receptor Phosphorylation: In cellular assays, this compound treatment leads to a notable increase in the phosphorylation of the insulin receptor β-subunit (IRβ) upon insulin stimulation.[8][10][13]
-
Increased Glucose Uptake: Correspondingly, this compound significantly augments insulin-stimulated glucose uptake in L6 myotubes in a dose-dependent manner.[8][9]
Data Presentation: Effect on Insulin-Stimulated Glucose Uptake
The table below quantifies the enhancement of glucose uptake in L6 myotubes treated with this compound.
| This compound Concentration (µM) | Increase in Glucose Uptake (%) | Reference |
| 5 | 16.0 | [8] |
| 10 | 19.0 | [8] |
| 20 | 38.1 | [8] |
Key Experimental Protocols
This section provides detailed methodologies for the core experiments used to characterize the inhibitory kinetics of this compound.
Protocol 1: PTP1B Enzyme Inhibition Assay
This protocol describes the determination of the IC50 value of an inhibitor against recombinant PTP1B using a colorimetric or fluorescent substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (or Tris-HCl), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.
-
Substrate: p-nitrophenyl phosphate (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Inhibitor: this compound dissolved in DMSO.
-
96-well microplate.
-
Microplate reader (spectrophotometer for pNPP, fluorometer for DiFMUP).
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer. Prepare working solutions of PTP1B enzyme and substrate in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
10 µL of inhibitor solution (or DMSO for control).
-
80 µL of PTP1B enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C (or room temperature) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution (e.g., pNPP) to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Figure 2: A typical workflow for determining the IC50 of PTP1B inhibitors.
Protocol 2: Cellular Analysis of IRβ Phosphorylation and Glucose Uptake
This protocol outlines the workflow for assessing the effect of this compound on insulin signaling in a cell-based model like L6 myotubes.
Materials:
-
L6 myotubes (differentiated from myoblasts).
-
Cell culture medium (e.g., DMEM).
-
This compound.
-
Human Insulin.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
For Western Blot: SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-phospho-IRβ, anti-total-IRβ), HRP-conjugated secondary antibody, ECL substrate.
-
For Glucose Uptake: Radiolabeled 2-deoxy-D-[³H]glucose, scintillation counter.
Methodology:
-
Cell Culture and Treatment: Culture L6 myoblasts and differentiate them into myotubes in multi-well plates. Serum-starve the myotubes for 3-4 hours.
-
Inhibitor Incubation: Treat the cells with varying concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with a final concentration of 100 nM insulin for 10 minutes.
-
Endpoint Analysis:
-
For Western Blot (IRβ Phosphorylation): a. Immediately wash cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify protein concentration using a BCA assay. c. Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with anti-phospho-IRβ antibody, followed by an HRP-conjugated secondary antibody. e. Detect signal using an ECL substrate. f. Strip and re-probe the membrane with an anti-total-IRβ antibody as a loading control.
-
For Glucose Uptake Assay: a. After insulin stimulation, add 2-deoxy-D-[³H]glucose to the cells and incubate for 10-15 minutes. b. Stop the uptake by washing cells rapidly with ice-cold PBS. c. Lyse the cells (e.g., with 0.1 M NaOH). d. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Caption: Figure 3: Parallel workflows to measure the cellular impact of this compound.
Conclusion
This compound is a well-characterized inhibitor of PTP1B, demonstrating high potency and excellent selectivity. Its mechanism of action, involving binding to the active site and adjacent pockets, provides a strong basis for its specificity. The in-vitro inhibitory kinetics are validated by its cellular activity, where it effectively enhances insulin signaling pathways, leading to increased receptor phosphorylation and glucose uptake. This comprehensive profile makes this compound an indispensable tool for researchers investigating metabolic diseases and a valuable scaffold for the development of next-generation therapeutics targeting PTP1B.
References
- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Labchem Catalog [catalog.labchem.com.my]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 12. Identification of a second aryl phosphate-binding site in protein-tyrosine phosphatase 1B: a paradigm for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 16. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ptp1B-IN-2: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] Ptp1B-IN-2 is a potent and selective inhibitor of PTP1B.[4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including an enzyme inhibition assay and a cell-based glucose uptake assay. Additionally, this document summarizes the quantitative data for this compound and illustrates the relevant signaling pathways.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound are summarized in the tables below.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target | IC50 | Selectivity |
| PTP1B | 50 nM[4] | >15-fold vs. TCPTP[4] |
| SHP-2 | >40-fold vs. PTP1B[4] | Not Applicable |
| LAR | >40-fold vs. PTP1B[4] | Not Applicable |
Table 2: Cell-Based Assay Data for this compound
| Assay | Cell Line | Concentrations Tested | Observed Effect |
| Insulin-mediated IRβ phosphorylation | Not Specified | 15 µM and 30 µM | Greatly enhances phosphorylation[4] |
| Insulin-stimulated glucose uptake | L6 myotubes | 5, 10, and 20 µM | 16.0%, 19.0%, and 38.1% increase, respectively[4] |
Signaling Pathways
PTP1B in Insulin Signaling
PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1).[5] Inhibition of PTP1B by this compound is expected to enhance insulin signaling, leading to increased glucose uptake and metabolism.
Experimental Protocols
PTP1B Enzyme Inhibition Assay
This protocol is adapted from standard colorimetric PTP1B assays using p-nitrophenyl phosphate (pNPP) as a substrate.
Workflow:
Materials:
-
Recombinant Human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[6]
-
Stop Solution (e.g., 1 M NaOH)[6]
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a solution of PTP1B enzyme in Assay Buffer.
-
Prepare a solution of pNPP substrate in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 10 µL of the this compound dilutions. For the control wells (no inhibitor), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of the PTP1B enzyme solution to each well.[7]
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 130 µL of the pNPP substrate solution to each well to start the enzymatic reaction.[7]
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.[6]
-
-
Stop Reaction:
-
Terminate the reaction by adding 40 µL of Stop Solution to each well.[7]
-
-
Measure Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Cell-Based Glucose Uptake Assay in L6 Myotubes
This protocol describes how to measure the effect of this compound on insulin-stimulated glucose uptake in a skeletal muscle cell line.
Workflow:
Materials:
-
L6 rat myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]-glucose or a fluorescent glucose analog
-
Scintillation counter or fluorescence plate reader
-
48-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
For differentiation, seed the cells in 48-well plates and, upon reaching confluence, switch to DMEM with 2% horse serum. Allow the cells to differentiate into myotubes for 4-6 days.[8]
-
-
Serum Starvation:
-
Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in KRH buffer.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) in KRH buffer for a specified pre-incubation time (e.g., 30-60 minutes).[4]
-
-
Insulin Stimulation:
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 15-20 minutes at 37°C.[9]
-
-
Glucose Uptake:
-
Add 2-deoxy-[³H]-glucose (or a fluorescent analog) to each well and incubate for 5-10 minutes.[9]
-
-
Termination and Lysis:
-
Stop the glucose uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.05 N NaOH).[9]
-
-
Measurement:
-
If using 2-deoxy-[³H]-glucose, transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
If using a fluorescent glucose analog, measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration in each well.
-
Calculate the fold increase in glucose uptake in the presence of this compound and insulin compared to insulin stimulation alone.
-
Conclusion
The provided protocols and data offer a framework for the in vitro evaluation of this compound. The enzyme inhibition assay allows for the direct assessment of the inhibitor's potency and selectivity, while the cell-based glucose uptake assay provides insights into its cellular efficacy and its potential as a therapeutic agent for insulin-resistant states. Researchers should optimize these protocols based on their specific experimental conditions and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several signaling pathways, most notably the insulin and leptin signaling cascades.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2), PTP1B attenuates insulin signaling.[3][4] Elevated PTP1B activity is associated with insulin resistance, making it a key therapeutic target for type 2 diabetes and obesity.[2][5]
PTP1B-IN-2 is a potent and selective small molecule inhibitor of PTP1B.[6][7] It binds to the active site of PTP1B, preventing the dephosphorylation of its target substrates.[6] Consequently, treatment of cells with this compound enhances insulin-stimulated signaling, leading to increased phosphorylation of the insulin receptor and downstream effectors like Akt, and promotes functional outcomes such as glucose uptake.[6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate insulin signaling and cellular metabolism.
Mechanism of Action: this compound in the Insulin Signaling Pathway
The diagram below illustrates the canonical insulin signaling pathway and the role of PTP1B. Insulin binding to its receptor triggers autophosphorylation and activation, initiating a cascade that involves IRS-1/2, PI3K, and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell membrane for glucose uptake.[1] PTP1B counteracts this process by dephosphorylating the activated insulin receptor. This compound inhibits PTP1B, thereby sustaining the phosphorylated, active state of the insulin receptor and enhancing the downstream signal.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Species/Cell Line | Comments | Reference |
| IC₅₀ (PTP1B) | 50 nM | N/A (Cell-free assay) | Potent inhibition of PTP1B enzymatic activity. | [6][7][8] |
| Selectivity | >15-fold vs. TCPTP | N/A (Cell-free assay) | Demonstrates good selectivity against the highly homologous TCPTP. | [6][8] |
| Selectivity | >40-fold vs. SHP-2 & LAR | N/A (Cell-free assay) | High selectivity over other protein tyrosine phosphatases. | [6][8] |
| Effective Conc. | 15 - 30 µM | N/A | Concentration range for enhancing insulin-mediated IRβ phosphorylation. | [6] |
| Effective Conc. | 5 - 20 µM | L6 Myotubes | Concentration range for significantly increasing insulin-stimulated glucose uptake. | [6] |
Application Notes
Reconstitution and Storage
-
Stock Solution: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powdered compound in high-quality, anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] A stock solution stored at -20°C is stable for up to one year, and at -80°C for up to two years.[6] Before use, thaw an aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
Use in Cell Culture
-
Final Concentration: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. Based on published data, a starting concentration range of 5 µM to 30 µM is recommended for most cell-based assays.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
DMSO Control: When treating cells, ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control wells. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular toxicity or off-target effects.
-
Pre-incubation: For most experiments investigating insulin signaling, a pre-incubation period with this compound is required before insulin stimulation. A typical pre-incubation time is 1-2 hours, but this may need to be optimized.
Experimental Workflow and Protocols
The general workflow for a typical cell culture experiment using this compound involves cell seeding, serum starvation, inhibitor pre-treatment, stimulation, and subsequent analysis.
Protocol 1: Assessing Insulin Receptor and Akt Phosphorylation by Western Blot
This protocol describes how to measure the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells, L6 rat myoblasts)
-
Complete growth medium and serum-free medium
-
This compound stock solution (in DMSO)
-
Recombinant human insulin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1162/1163), anti-total IR, anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency in complete medium.
-
Serum Starvation: Aspirate the growth medium and wash cells once with PBS. Add serum-free medium and incubate for 4-16 hours to reduce basal phosphorylation levels.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0, 5, 10, 20 µM). The '0 µM' well will serve as the vehicle control (containing the same final concentration of DMSO). Replace the starvation medium with the inhibitor-containing medium and incubate for 1-2 hours at 37°C.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells. Incubate for 10-15 minutes at 37°C. Leave a set of control wells unstimulated.
-
Cell Lysis: Immediately place the plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IR) overnight at 4°C, following the manufacturer's recommended dilution. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Apply ECL substrate and visualize the protein bands using an imaging system. i. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total IR).
Protocol 2: Measuring Insulin-Stimulated Glucose Uptake
This protocol uses a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to quantify glucose uptake in cells.
Materials:
-
Cell line (e.g., L6 myoblasts, differentiated 3T3-L1 adipocytes)
-
Complete growth medium and differentiation medium (if required for L6 cells)
-
This compound stock solution (in DMSO)
-
Recombinant human insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG fluorescent glucose analog
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture and Differentiation: Seed cells in a black, clear-bottom 96-well plate. For L6 myoblasts, grow to confluency and then switch to differentiation medium (e.g., medium with 2% horse serum) for 5-7 days to form myotubes.
-
Serum Starvation: Wash the cells once with PBS and incubate in serum-free medium for 4 hours.
-
Inhibitor Pre-treatment: Replace the medium with KRH buffer containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.
-
Terminate Uptake: Aspirate the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with appropriate filters for 2-NBDG (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle-treated, insulin-stimulated control. The increase in fluorescence corresponds to an increase in glucose uptake.[6]
Conclusion
This compound is a valuable pharmacological tool for studying the role of PTP1B in cellular signaling and metabolism. Its potency and selectivity make it suitable for a range of cell culture applications aimed at understanding insulin resistance and developing novel therapeutics for metabolic diseases. Successful application requires careful optimization of inhibitor concentration and treatment times for the specific cell type and experimental context. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - ProQuest [proquest.com]
- 5. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
Ptp1B-IN-2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] Ptp1B-IN-2 is a potent and selective inhibitor of PTP1B, with a reported IC50 of 50 nM.[3] This document provides detailed application notes and protocols for the use of this compound, including solubility characteristics, stock solution preparation, and methodologies for relevant in vitro and cell-based assays.
Solubility and Stock Solution Preparation
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble in aqueous solutions and ethanol. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) |
| DMSO | ≥ 100 mg/mL | ≥ 146.89 |
| Water | < 1 mg/mL | - |
| Ethanol | < 1 mg/mL | - |
Data sourced from vendor datasheets. Hygroscopic nature of DMSO can impact solubility; it is recommended to use freshly opened DMSO.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 680.8 g/mol ), this will yield approximately 146.89 µL of a 10 mM solution.
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if precipitation is observed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 3: Formulation for In Vivo Oral Administration
For in vivo studies, this compound can be formulated as a suspension. A common vehicle is Carboxymethylcellulose sodium (CMC-Na).
Procedure:
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of a prepared CMC-Na solution (e.g., 0.5% w/v in water).
-
Mix thoroughly to ensure a homogenous suspension before administration.
Another common formulation for in vivo use involves a combination of solvents:
Procedure:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL. This solution should be used immediately.
PTP1B Signaling Pathways
PTP1B primarily acts as a negative regulator in key metabolic signaling pathways. Its inhibition by this compound is expected to enhance these signals.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Protocols
Protocol 4: In Vitro PTP1B Enzyme Inhibition Assay (Colorimetric)
This assay measures the ability of this compound to inhibit the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by recombinant PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control) to triplicate wells.
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL in Assay Buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well. The final reaction volume is 200 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Protocol 5: Cell-Based Insulin Receptor (IR) Phosphorylation Assay
This protocol assesses the effect of this compound on the phosphorylation status of the insulin receptor in a cell-based model.
Materials:
-
Cell line expressing insulin receptors (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR, and appropriate secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration in the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IR and total-IR.
-
Quantify band intensities to determine the ratio of phosphorylated IR to total IR.
Protocol 6: Cell-Based Glucose Uptake Assay
This assay measures the effect of this compound on insulin-stimulated glucose uptake in cells.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader
Procedure:
-
Differentiate cells into adipocytes or myotubes in a multi-well plate.
-
Wash the cells with KRH buffer and incubate with KRH buffer for 2 hours to serum-starve.
-
Pre-treat the cells with this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells (e.g., with 0.1% SDS).
-
Measure the radioactivity by scintillation counting or fluorescence with a plate reader.
-
Normalize the glucose uptake to the protein content of each well.
Conclusion
This compound is a valuable tool for investigating the role of PTP1B in various signaling pathways and disease models. The protocols provided herein offer a starting point for utilizing this inhibitor in both in vitro and cell-based experimental settings. Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results. Researchers should optimize the described protocols for their specific experimental systems.
References
Application Notes and Protocols for Ptp1B-IN-2 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2] It functions by dephosphorylating the insulin receptor (IR) and its substrates, thereby attenuating the downstream signaling cascade that leads to glucose uptake.[2] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[2]
PTP1B-IN-2 is a potent and selective inhibitor of PTP1B with an IC50 of 50 nM.[3][4] It demonstrates significant selectivity for PTP1B over other protein tyrosine phosphatases, including SHP-2, LAR, and the highly homologous TCPTP.[3] By inhibiting PTP1B, this compound enhances insulin-mediated phosphorylation of the insulin receptor β subunit (IRβ) and subsequently increases insulin-stimulated glucose uptake in cells.[3][5] These application notes provide a detailed protocol for utilizing this compound in a common cell-based glucose uptake assay using the fluorescent glucose analog 2-NBDG.
Mechanism of Action
The insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to autophosphorylation of the receptor on specific tyrosine residues. This phosphorylation event creates docking sites for insulin receptor substrates (IRS), which in turn activate downstream signaling molecules, most notably phosphatidylinositol 3-kinase (PI3K). The activation of the PI3K/Akt signaling cascade is crucial for the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose from the bloodstream into the cell.
PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and IRS proteins, thus terminating the signal. This compound competitively binds to the active site of PTP1B, preventing it from dephosphorylating its substrates. This leads to sustained phosphorylation of the insulin receptor and its downstream targets, amplifying the insulin signal and resulting in increased GLUT4 translocation and glucose uptake.
Data Presentation
The following tables summarize the in vitro efficacy and selectivity of this compound and the dose-dependent effect of the inhibitor on glucose uptake.
| Parameter | Value | Reference |
| PTP1B IC50 | 50 nM | [3][4] |
| Selectivity | >40-fold over SHP-2 and LAR | [3] |
| >15-fold over TCPTP | [3] |
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound. This table outlines the half-maximal inhibitory concentration (IC50) of this compound against PTP1B and its selectivity over other related phosphatases.
| This compound Concentration (µM) | Increase in Insulin-Stimulated Glucose Uptake (%) |
| 5 | 16.0 |
| 10 | 19.0 |
| 20 | 38.1 |
Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in L6 Myotubes. This table presents the percentage increase in glucose uptake in L6 myotubes treated with varying concentrations of this compound in the presence of insulin.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay with this compound.
Experimental Protocols
2-NBDG Glucose Uptake Assay in Adherent Cells (e.g., C2C12, L6, 3T3-L1 adipocytes)
This protocol is adapted from standard procedures for measuring glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell line of interest (e.g., C2C12 myoblasts, L6 myoblasts, 3T3-L1 preadipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Differentiation medium (if required for cell line)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
Insulin solution
-
2-NBDG
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding and Differentiation:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
-
For myoblasts (C2C12, L6), grow to confluence and then switch to differentiation medium to induce myotube formation. For 3T3-L1 cells, induce differentiation into adipocytes using an appropriate protocol.
-
-
Serum Starvation:
-
Once cells are differentiated, gently wash the cells twice with warm PBS.
-
Incubate the cells in serum-free medium or KRH buffer for 2-4 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium or KRH buffer.
-
Remove the starvation medium and add the this compound solutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known insulin sensitizer).
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
-
Insulin Stimulation:
-
Add insulin to the wells to a final concentration of 100 nM (or a concentration determined to be optimal for your cell line).
-
Include a set of wells without insulin stimulation for each this compound concentration to determine the basal glucose uptake.
-
Incubate for 20-30 minutes at 37°C.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake and Washing:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Alternatively, for flow cytometry, detach the cells using trypsin, wash with PBS, and resuspend in FACS buffer for analysis.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity to the protein concentration for each well if using a plate reader.
-
Calculate the fold change or percentage increase in glucose uptake compared to the insulin-stimulated vehicle control.
-
Note: The optimal concentrations of this compound, insulin, and 2-NBDG, as well as incubation times, may need to be determined empirically for your specific cell line and experimental conditions.
References
Application Notes: Characterization and Use of PTP1B-IN-2, a Potent Protein Tyrosine Phosphatase 1B Inhibitor
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signal transduction.[1] It functions as a key negative regulator of the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), respectively.[1][2][3] Overactivity or overexpression of PTP1B is associated with insulin resistance, type 2 diabetes, obesity, and certain types of cancer, making it a significant therapeutic target.[4][5][6] PTP1B-IN-2 is a potent and selective inhibitor of PTP1B, serving as a valuable chemical probe for studying PTP1B function and as a potential starting point for drug development. These notes provide detailed protocols for using this compound in biochemical and cellular assays to probe its effects on phosphatase activity and kinase-driven signaling pathways.
This compound: Biochemical Profile
This compound demonstrates high potency for PTP1B and significant selectivity over other related protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP).
| Parameter | Value | Notes |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | |
| IC₅₀ | 50 nM | In vitro biochemical assay.[7] |
| Selectivity | >40-fold vs. SHP-2 and LAR | Demonstrates good selectivity against other PTPs.[7] |
| >15-fold vs. TCPTP | Shows selectivity against its most homologous phosphatase.[7] | |
| CAS Number | 1919853-46-5 |
Mechanism of Action and Signaling Pathways
PTP1B exerts its influence by removing phosphate groups from tyrosine residues on key signaling proteins. By inhibiting PTP1B, this compound effectively "releases the brakes" on these pathways, leading to enhanced and sustained signaling. For instance, in the insulin signaling cascade, PTP1B directly dephosphorylates the activated, phosphorylated insulin receptor (a receptor tyrosine kinase) and its primary substrate, IRS-1.[2][3] Inhibition of PTP1B by this compound results in increased phosphorylation of these proteins, thereby amplifying the downstream signal through the PI3K-Akt pathway.
References
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
Application Note: High-Throughput Screening for PTP1B Inhibitors Using PTP1B-IN-2 as a Control Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways.[1] Overexpression or increased activity of PTP1B has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target.[1][2] PTP1B primarily attenuates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), and similarly downregulates leptin signaling by dephosphorylating Janus Kinase 2 (JAK2).[3][4][5][6]
High-throughput screening (HTS) of large compound libraries is a crucial strategy for the discovery of novel PTP1B inhibitors.[7][8] To ensure the validity and quality of HTS assays, the use of a potent and selective control inhibitor is essential. PTP1B-IN-2 is a potent inhibitor of PTP1B, demonstrating high selectivity over other related phosphatases.[9] This application note describes the role of PTP1B in key signaling pathways and provides a detailed protocol for a PTP1B inhibitor screening assay using this compound as a reference compound.
PTP1B Signaling Pathways
PTP1B exerts its influence by dephosphorylating key proteins, thereby downregulating critical cellular signals.
2.1. Insulin Signaling Pathway PTP1B is a key negative regulator of the insulin signaling cascade.[1] Upon insulin binding, the insulin receptor (IR) autophosphorylates, leading to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This initiates a downstream cascade involving PI3K and Akt, ultimately resulting in the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake. PTP1B acts as a brake on this pathway by dephosphorylating both the activated IR and IRS-1, thus dampening the signal.[3][4][5]
2.2. Leptin Signaling Pathway Leptin, a hormone regulating appetite and energy balance, signals through the leptin receptor (LR). This activates the associated Janus Kinase 2 (JAK2), which in turn phosphorylates and activates the STAT3 transcription factor. PTP1B suppresses this pathway by directly dephosphorylating JAK2, thereby contributing to leptin resistance.[3][10][11][12][13]
This compound: A Potent and Selective Control Inhibitor
This compound is an ideal positive control for HTS campaigns targeting PTP1B due to its potency and selectivity.
Data Presentation
The inhibitory activity and selectivity profile of this compound are summarized below.
| Target | IC50 | Selectivity vs. PTP1B |
| PTP1B | 50 nM | - |
| TCPTP | >750 nM | >15-fold |
| SHP-2 | >2000 nM | >40-fold |
| LAR | >2000 nM | >40-fold |
| Table 1: Inhibitory Activity and Selectivity of this compound. Data sourced from MedChemExpress.[9] |
In cellular assays, this compound has been shown to enhance insulin-stimulated glucose uptake in L6 myotubes, confirming its biological activity.[9]
| This compound Concentration | Increase in Insulin-Stimulated Glucose Uptake |
| 5 µM | 16.0% |
| 10 µM | 19.0% |
| 20 µM | 38.1% |
| Table 2: Cellular Activity of this compound in L6 Myotubes. Data sourced from MedChemExpress.[9] |
High-Throughput Screening for PTP1B Inhibitors
HTS enables the rapid testing of thousands of compounds to identify potential inhibitors.[7] A common method for PTP1B screening is a colorimetric assay that measures the amount of free phosphate released from a phosphopeptide substrate. The Malachite Green assay is frequently used for this purpose, as it forms a colored complex with inorganic phosphate that can be measured spectrophotometrically.[14][15][16]
Experimental Protocol: PTP1B Inhibitor Screening Assay
This protocol provides a general method for a 96-well plate-based colorimetric assay to screen for PTP1B inhibitors.
5.1. Objective To identify inhibitors of PTP1B from a compound library and to determine the potency of hit compounds, using this compound as a positive control.
5.2. Materials
-
Recombinant Human PTP1B
-
PTP1B Phosphopeptide Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0)
-
This compound (Positive Control)
-
Test Compound Library (typically in DMSO)
-
Phosphate Standard (for standard curve)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at ~620-660 nm
5.3. Procedure
Step 1: Reagent Preparation
-
Phosphate Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 2000 pmoles/well) by diluting the Phosphate Standard stock in Assay Buffer. This will be used to quantify the phosphate released in the enzymatic reaction.[17]
-
PTP1B Enzyme Solution: Dilute the recombinant PTP1B enzyme in cold Assay Buffer to a 2X working concentration (e.g., 0.2 ng/µL for a final concentration of 5 ng/well in a 50 µL reaction).
-
Substrate Solution: Dilute the PTP1B phosphopeptide substrate in Assay Buffer to a 2X working concentration (e.g., 150 µM for a final concentration of 75 µM).
-
Control and Test Compounds: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) for the positive control dose-response curve. Dilute test compounds to a 5X or 10X working concentration. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.
Step 2: Assay Protocol
-
Plate Layout: Design the plate map to include wells for the phosphate standard curve, "no enzyme" blanks, "no inhibitor" (100% activity) controls, positive controls (this compound), and test compounds.
-
Compound Addition: Add 10 µL of 5X test compounds, this compound controls, or vehicle (for 100% activity control) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of Assay Buffer to all wells. Add 10 µL of the 2X PTP1B Enzyme Solution to all wells except the "no enzyme" blanks. For the blank wells, add 10 µL of Assay Buffer instead.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at the desired assay temperature (e.g., 30°C or 37°C).
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the 2X Substrate Solution to all wells. The total reaction volume is now 50 µL.
-
Incubation: Incubate the plate for 20-30 minutes at the assay temperature. The optimal time should be determined to ensure the reaction is in the linear range (typically <20% substrate consumption).
-
Reaction Termination & Detection: Stop the reaction and detect the released phosphate by adding 100 µL of the Malachite Green working reagent to each well.[17]
-
Color Development: Allow the color to develop for 15-30 minutes at room temperature.[17]
-
Read Plate: Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[14][15]
5.4. Data Analysis
-
Standard Curve: Subtract the absorbance of the zero-phosphate standard from all other standard readings. Plot the corrected absorbance vs. the amount of phosphate (pmoles) and fit a linear regression to generate a standard curve.
-
Calculate Phosphate Released: Use the equation from the standard curve to convert the absorbance readings from the assay wells into pmoles of phosphate released.
-
Calculate Percent Inhibition: Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - [(Signal_Inhibitor - Signal_Blank) / (Signal_NoInhibitor - Signal_Blank)]) * 100
-
Determine IC50: For hit compounds and the this compound control, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
PTP1B is a well-validated therapeutic target, and HTS is a powerful method for identifying novel inhibitors. The successful execution of an HTS campaign relies on a robust and reproducible assay design. This compound serves as an excellent positive control compound due to its high potency (IC50 = 50 nM) and selectivity.[9] By incorporating this compound into the screening protocol, researchers can validate assay performance, establish a benchmark for hit potency, and ensure the quality and reliability of their screening data.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. interchim.fr [interchim.fr]
Application Notes and Protocols for PTP1B-IN-2 in In Vitro Insulin Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PTP1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), for the in vitro study of insulin resistance. PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders.[1][2][3] this compound serves as a valuable tool to investigate the role of PTP1B in cellular insulin sensitivity and to evaluate the potential of PTP1B inhibitors to reverse insulin resistance.
Introduction to PTP1B and Insulin Signaling
The insulin signaling cascade is initiated by the binding of insulin to its receptor (IR), leading to autophosphorylation of the receptor and subsequent tyrosine phosphorylation of insulin receptor substrates (IRS), primarily IRS-1.[4][5] This triggers the activation of downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[5][6] PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and IRS-1, thereby attenuating the insulin signal.[3][4][7] In states of insulin resistance, the activity of PTP1B is often elevated.[8] this compound is a potent inhibitor of PTP1B with an IC50 of 50 nM.[9] By inhibiting PTP1B, this compound is expected to enhance and prolong insulin-induced phosphorylation of IR and IRS-1, leading to increased Akt activation and consequently, improved glucose uptake in insulin-resistant cells.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and common inducers of insulin resistance in various cell lines.
| Parameter | Value | Cell Line | Notes | Reference |
| This compound IC50 | 50 nM | Cell-free assay | [9] | |
| This compound Effective Concentration | 5 - 30 µM | L6 myotubes | Enhances insulin-mediated IRβ phosphorylation and glucose uptake. | [9] |
| Palmitic Acid | 0.2 - 0.75 mM | HepG2, C2C12 | Induction of insulin resistance. | [1][4] |
| High Glucose & High Insulin | 25 mM glucose, 1 µM insulin | HepG2 | Induction of insulin resistance. | [1] |
| Dexamethasone | 1 µM | 3T3-L1 adipocytes | Induction of insulin resistance. | [6][10] |
| Insulin (for stimulation) | 10 - 100 nM | Various | Acute stimulation to assess signaling. | [11] |
Experimental Protocols
Herein are detailed protocols for inducing insulin resistance in common cell lines and assessing the effects of this compound.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 1: Induction of Insulin Resistance in HepG2 Cells with Palmitic Acid
This protocol describes how to induce insulin resistance in human hepatoma (HepG2) cells using the saturated fatty acid, palmitic acid.
Materials:
-
HepG2 cells
-
DMEM with low glucose (5.5 mM)
-
DMEM with high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Insulin solution (100 µM stock)
-
This compound
Procedure:
-
Cell Culture: Culture HepG2 cells in low glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Palmitic Acid-BSA Complex Preparation:
-
Prepare a 100 mM stock solution of palmitic acid in ethanol.
-
Prepare a 10% fatty acid-free BSA solution in sterile water.
-
To conjugate, add the palmitic acid stock solution to the BSA solution at a 6:1 molar ratio and incubate at 37°C for 1 hour with gentle agitation to allow complex formation.
-
-
Induction of Insulin Resistance:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to reach 70-80% confluency.
-
Replace the culture medium with DMEM containing high glucose (25 mM) and the prepared palmitic acid-BSA complex at a final concentration of 0.2 mM to 0.5 mM.[1][8]
-
Incubate the cells for 16-24 hours to induce insulin resistance.[1][8]
-
-
This compound Treatment:
-
After the induction period, replace the medium with fresh high-glucose DMEM containing the desired concentration of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO).
-
Incubate for a predetermined time (e.g., 1-24 hours).
-
-
Insulin Stimulation and Analysis:
-
Following this compound treatment, starve the cells in serum-free medium for 2-4 hours.
-
Stimulate the cells with 100 nM insulin for 10-30 minutes.
-
Proceed with downstream analyses such as Western blotting for p-IRS-1 and p-Akt, or a glucose uptake assay.
-
Protocol 2: Glucose Uptake Assay (Fluorometric)
This protocol measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) into cultured cells.
Materials:
-
Insulin-resistant and control cells in a 96-well black, clear-bottom plate
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin
-
Phloretin (glucose uptake inhibitor, for control)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: After inducing insulin resistance and treating with this compound as described in Protocol 1, wash the cells twice with warm PBS.
-
Serum Starvation: Incubate the cells in serum-free, low-glucose DMEM for 2-4 hours at 37°C.
-
Insulin Stimulation:
-
Wash the cells twice with KRPH buffer.
-
Add 100 µL of KRPH buffer containing 100 nM insulin to the stimulated wells and KRPH buffer without insulin to the basal wells.
-
Incubate at 37°C for 30 minutes.
-
-
Glucose Uptake:
-
Add 10 µL of 2-NBDG solution (final concentration ~50-100 µg/mL) to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Termination and Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis: Normalize the fluorescence intensity to the protein content of each well. The increase in glucose uptake is calculated as the fold change over the basal (unstimulated) condition.
Protocol 3: Western Blotting for Phosphorylated IRS-1 and Akt
This protocol details the detection of phosphorylated IRS-1 (p-IRS-1) and Akt (p-Akt), key markers of insulin signaling activation.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-IRS-1, anti-total-IRS-1, anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After insulin stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-IRS-1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total proteins or a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound in vitro.
References
- 1. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of high glucose and high insulin on mechanisms controlling cell cycle progression and arrest in mouse C2C12 myoblasts: the comparison with IGF-I effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 4. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Dexamethasone-induced insulin resistance in 3T3-L1 adipocytes is due to inhibition of glucose transport rather than insulin signal transduction. | Semantic Scholar [semanticscholar.org]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vindoline Exhibits Anti-Diabetic Potential in Insulin-Resistant 3T3-L1 Adipocytes and L6 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ptp1B-IN-2 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2] Its inhibition has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[1][3][4] Ptp1B-IN-2 is a potent and selective inhibitor of PTP1B with an IC50 of 50 nM.[5][6] It demonstrates significant selectivity for PTP1B over other highly homologous phosphatases such as TCPTP, SHP-1, SHP-2, and LAR.[7] In vitro studies have shown that this compound enhances insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake in L6 myotubes.[5]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of insulin resistance and obesity.
PTP1B Signaling Pathways
PTP1B primarily exerts its effects by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating downstream signaling. In the leptin pathway, PTP1B targets Janus kinase 2 (JAK2), a critical component of leptin receptor signaling.
Recommended Animal Models
Diet-induced obese (DIO) mice are a widely used and relevant model for studying obesity and insulin resistance. C57BL/6J mice are particularly susceptible to developing these conditions when fed a high-fat diet. Another suitable model is the db/db mouse, which has a mutation in the leptin receptor gene and exhibits a severe diabetic phenotype.
This compound Formulation and Administration
This compound (CAS: 1919853-46-5) can be formulated for oral administration.[5][6][7]
Vehicle Preparation: A 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water is a suitable vehicle.
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a homogeneous suspension in the 0.5% CMC-Na solution to the desired concentration (e.g., 5 mg/mL).[8]
-
The suspension should be prepared fresh daily before administration.
Administration: Administer the this compound suspension to mice via oral gavage. The volume of administration should be adjusted based on the mouse's body weight (e.g., 10 mL/kg).
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.
Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the long-term effects of this compound on body weight, glucose homeostasis, and insulin sensitivity in DIO mice.
Experimental Workflow:
Protocol:
-
Induction of Obesity: Feed male C57BL/6J mice (6-8 weeks old) a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Grouping: Randomize the DIO mice into treatment groups (n=8-10 per group), for example:
-
Vehicle control (0.5% CMC-Na)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 30 mg/kg)
-
-
Treatment: Administer the vehicle or this compound suspension daily via oral gavage for 4-8 weeks.
-
Monitoring:
-
Record body weight and food intake weekly.
-
-
Metabolic Tests:
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at specified time points during the study.
-
-
Termination and Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture for analysis of plasma glucose, insulin, triglycerides (TG), and total cholesterol (TC).
-
Euthanize the mice and collect tissues (liver, skeletal muscle, and adipose tissue) for further analysis (e.g., Western blotting for insulin signaling proteins).
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, a measure of glucose tolerance.
Protocol:
-
Fast mice for 6 hours (with access to water).[9]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a 2 g/kg bolus of glucose solution (e.g., 20% dextrose in sterile saline) via oral gavage.[10]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To evaluate the insulin sensitivity of the mice by measuring the rate of glucose clearance in response to an insulin challenge.
Protocol:
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg) intraperitoneally (IP).[12][13]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[3]
-
Plot the percentage of initial blood glucose over time.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a gold-standard assessment of insulin sensitivity by measuring the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions.[14][15]
Protocol: This is a complex procedure that requires surgical catheterization and specialized equipment. A simplified overview is provided.
-
Surgical Preparation: 5-7 days prior to the clamp, implant catheters in the jugular vein (for infusions) and carotid artery (for sampling).[16]
-
Fasting: Fast the mice overnight (maximum 16 hours).[16]
-
Basal Period (2 hours): Infuse [3-³H]glucose to assess basal glucose turnover.[17]
-
Clamp Period (2 hours):
-
Tissue-Specific Glucose Uptake: At 75 minutes into the clamp, administer a bolus of 2-[¹⁴C]deoxy-D-glucose to measure glucose uptake in individual organs.[17]
-
Sample Collection: Collect blood samples at various time points to measure plasma glucose, insulin, and tracer concentrations. At the end of the clamp, collect tissues for analysis.[17]
Western Blot for Insulin Signaling
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway in target tissues.
Protocol:
-
Tissue Homogenization: Homogenize frozen tissue samples (liver, muscle, adipose) in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[18]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[19]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Metabolic Parameters in DIO Mice
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | |||
| Food Intake ( g/day ) | |||
| Fasting Glucose (mg/dL) | |||
| Fasting Insulin (ng/mL) | |||
| Serum TG (mg/dL) | |||
| Serum TC (mg/dL) | |||
| OGTT AUC (mg/dL*min) | |||
| ITT Nadir (% of baseline) |
Table 2: Glucose Infusion Rate during Hyperinsulinemic-Euglycemic Clamp
| Parameter | Vehicle | This compound |
| Glucose Infusion Rate (mg/kg/min) |
Table 3: Insulin-Stimulated Tissue Glucose Uptake
| Tissue | Vehicle (µmol/100g/min) | This compound (µmol/100g/min) |
| Skeletal Muscle | ||
| Adipose Tissue | ||
| Liver |
Conclusion
These application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound. The detailed protocols for animal studies, metabolic tests, and molecular analyses will enable researchers to robustly assess the therapeutic potential of this promising PTP1B inhibitor for the treatment of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 4. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Insulin Tolerance Test in Mouse [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 14. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry using Ptp1B-IN-2 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, including the insulin and leptin pathways.[1][2] Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] Ptp1B-IN-2 is a potent and selective inhibitor of PTP1B, and understanding its effects on tissue-specific signaling pathways is crucial for drug development. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ effects of this compound by detecting changes in the phosphorylation status of downstream targets within the tissue microenvironment.
These application notes provide a detailed protocol for performing IHC on tissues treated with this compound, focusing on the detection of phosphorylated proteins.
PTP1B Signaling Pathway and the Effect of this compound
PTP1B primarily acts by dephosphorylating tyrosine residues on its substrates. In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor and insulin receptor substrate 1 (IRS-1), thereby attenuating the downstream signaling cascade that includes the PI3K/Akt pathway.[1] this compound inhibits this action, leading to sustained phosphorylation of IR and IRS-1, and consequently, enhanced downstream signaling.
Experimental Workflow for IHC on this compound Treated Tissues
The following diagram outlines the key steps for a successful IHC experiment on tissues treated with this compound.
Quantitative Data Summary
The following table presents representative data from a hypothetical IHC experiment on liver tissue from a diet-induced obese mouse model treated with this compound. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining). The percentage of positive cells is also quantified.
| Target Protein | Treatment Group | Staining Intensity (Mean ± SD) | % Positive Cells (Mean ± SD) |
| p-IR (Tyr1150/1151) | Vehicle Control | 1.2 ± 0.3 | 25 ± 5 |
| This compound | 2.8 ± 0.4 | 78 ± 8 | |
| p-Akt (Ser473) | Vehicle Control | 0.8 ± 0.2 | 15 ± 4 |
| This compound | 2.5 ± 0.5 | 65 ± 7 | |
| Total IR | Vehicle Control | 2.1 ± 0.4 | 85 ± 6 |
| This compound | 2.2 ± 0.3 | 88 ± 5 | |
| Total Akt | Vehicle Control | 2.3 ± 0.3 | 90 ± 4 |
| This compound | 2.4 ± 0.4 | 92 ± 3 |
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
I. Materials and Reagents
-
Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissues from animals treated with this compound or vehicle control.
-
Primary Antibodies:
-
Rabbit anti-phospho-Insulin Receptor (e.g., Tyr1150/1151)
-
Rabbit anti-phospho-Akt (e.g., Ser473)[4]
-
Rabbit anti-Insulin Receptor
-
Rabbit anti-Akt
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Solution: 5% Normal Goat Serum in PBST
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%)
-
Clearing Agent: Xylene or a xylene substitute
-
Mounting Medium: Permanent mounting medium
II. Protocol
A. Deparaffinization and Rehydration
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
B. Antigen Retrieval
-
Preheat a steamer or water bath containing Sodium Citrate Buffer (pH 6.0) to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in PBST for 5 minutes.
C. Immunohistochemical Staining
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBST.
-
Blocking: Apply blocking solution to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody (diluted in blocking solution as per manufacturer's recommendations or pre-determined optimal dilution) to the sections. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Rinse slides three times with PBST for 5 minutes each.
-
Chromogenic Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color develops. Monitor under a microscope.
-
Washing: Rinse slides with distilled water.
D. Counterstaining, Dehydration, and Mounting
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a gentle stream of tap water or a brief immersion in a bluing reagent.
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) for 2 minutes each.
-
Immerse in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
III. Image Acquisition and Analysis
-
Images should be captured using a bright-field microscope equipped with a digital camera.
-
For quantitative analysis, multiple non-overlapping fields of view should be captured for each slide.
-
Image analysis software (e.g., ImageJ, QuPath) can be used to quantify staining intensity and the percentage of positive cells.[5] A consistent threshold for positive staining should be applied across all images.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining or Weak Staining | Primary antibody concentration too low. | Optimize antibody concentration through a titration series. |
| Inadequate antigen retrieval. | Optimize antigen retrieval time, temperature, or buffer pH. | |
| Inactive reagents. | Use fresh reagents. | |
| High Background Staining | Primary antibody concentration too high. | Decrease antibody concentration. |
| Incomplete blocking. | Increase blocking time or use a different blocking reagent. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody. |
| Endogenous biotin (if using biotin-based detection). | Perform an avidin/biotin blocking step. |
Conclusion
This document provides a comprehensive guide for performing immunohistochemistry on tissues treated with the PTP1B inhibitor, this compound. By following these protocols, researchers can effectively visualize and quantify the effects of PTP1B inhibition on key signaling pathways within a cellular and tissue context, providing valuable insights for preclinical and translational research. Adherence to proper controls and optimization of critical steps will ensure reliable and reproducible results.
References
- 1. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Akt (Ser473) Antibody (IHC Specific) | Cell Signaling Technology [cellsignal.com]
- 5. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Ptp1B-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, making it a key therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2] Ptp1B-IN-2 is a potent and selective inhibitor of PTP1B, offering a valuable tool for studying its role in cellular processes.[3][4] Flow cytometry is a powerful technique for the single-cell analysis of signaling events, such as protein phosphorylation, providing quantitative data on heterogeneous cell populations.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in flow cytometry analysis to investigate its impact on intracellular signaling pathways.
Mechanism of Action of PTP1B
PTP1B primarily acts by dephosphorylating tyrosine residues on key signaling proteins. In the insulin signaling pathway, PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), thus attenuating the downstream PI3K/Akt pathway.[8][9] Similarly, it negatively regulates the JAK/STAT pathway by dephosphorylating Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), which is crucial in cytokine and growth factor signaling.[6][9] By inhibiting PTP1B, this compound is expected to increase the phosphorylation of its substrates, leading to enhanced downstream signaling.
Core Signaling Pathways Involving PTP1B
Here are two major signaling pathways regulated by PTP1B, illustrated as Graphviz diagrams.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and the expected outcomes of PTP1B inhibition on key signaling molecules as measured by flow cytometry.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [3][4] |
| IC50 | 50 nM | [3][4] |
| Selectivity | >40-fold over SHP-2 and LAR; >15-fold over TCPTP | [4] |
| Mechanism | Active site inhibition | [4] |
Table 2: Expected Effects of this compound on Phosphorylation of Signaling Proteins Measured by Flow Cytometry
| Cell Type | Stimulant | Target Protein | Expected Change in Phosphorylation |
| L6 Myotubes | Insulin | IRβ | Increased |
| L6 Myotubes | Insulin | Akt (S473) | Increased |
| T-cells | IL-12 | STAT4 | Increased |
| Macrophages | LPS | Tyk2 | Increased |
| Macrophages | LPS | STAT1 | Increased |
| B-cells | Anti-IgM | SYK (Y525/526) | Increased |
| B-cells | Anti-IgM | ERK (T202/Y204) | Increased |
Experimental Protocols
Protocol 1: Analysis of Akt Phosphorylation in Response to Insulin and this compound
This protocol describes the measurement of Akt phosphorylation at Serine 473 in an adherent cell line (e.g., L6 myotubes) following insulin stimulation in the presence or absence of this compound.
Materials:
-
This compound (prepared in DMSO)
-
L6 myotubes
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human insulin
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Phospho-Akt (Ser473) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate L6 myotubes in a 6-well plate and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to a microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Add 1 mL of ice-cold 90% methanol to the cell suspension while gently vortexing.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with 1 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the phospho-Akt (Ser473) antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.
-
Record the Mean Fluorescence Intensity (MFI) for the phospho-Akt signal.
-
Protocol 2: Analysis of STAT3 Phosphorylation in Immune Cells
This protocol details the measurement of STAT3 phosphorylation at Tyrosine 705 in suspension immune cells (e.g., human PBMCs) following cytokine stimulation.
Materials:
-
This compound (prepared in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human cytokine (e.g., IL-6 or IL-10)
-
Fixation/Permeabilization Buffer Kit (commercially available kits are recommended)
-
Staining Buffer
-
Antibodies:
-
Anti-CD3 (for T-cell gating)
-
Anti-CD19 (for B-cell gating)
-
Phospho-STAT3 (Tyr705) antibody, conjugated to a fluorophore
-
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate with the appropriate cytokine (e.g., IL-6 at 20 ng/mL) for 15 minutes.
-
-
Fixation and Permeabilization:
-
Follow the manufacturer's instructions for the Fixation/Permeabilization kit. Typically, this involves adding a fixation buffer, incubating, and then adding a permeabilization buffer.
-
-
Staining:
-
Wash the cells with Staining Buffer.
-
Add the antibody cocktail containing anti-CD3, anti-CD19, and phospho-STAT3 (Tyr705) antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of Staining Buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on CD3+ T-cells and CD19+ B-cells.
-
Analyze the MFI of the phospho-STAT3 signal within each gated population.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for a flow cytometry experiment using this compound to analyze intracellular signaling.
Conclusion
This compound is a valuable research tool for dissecting the role of PTP1B in various signaling cascades. The combination of this potent inhibitor with the single-cell analytical power of flow cytometry provides a robust platform for quantifying the effects on specific signaling nodes. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments to investigate the cellular functions of PTP1B and the therapeutic potential of its inhibition.
References
- 1. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in the Role of Protein Tyrosine Phosphatase 1B (PTP1B) as a Regulator of Immune Cell Signalling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-2 in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing PTP1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in co-immunoprecipitation (co-IP) experiments. These guidelines are intended to assist researchers in investigating PTP1B-mediated protein-protein interactions and the impact of PTP1B inhibition on various signaling pathways.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in multiple signaling pathways, including the insulin and leptin signaling cascades.[1][2] By dephosphorylating tyrosine residues on proteins such as the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling.[2][3] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][4]
This compound is a potent and selective small molecule inhibitor of PTP1B.[5][6] Its use in cellular assays allows for the investigation of PTP1B's role in protein-protein interaction dynamics. In co-immunoprecipitation experiments, this compound can be used to stabilize or alter the interaction of PTP1B with its substrates and binding partners by locking the enzyme in a specific conformational state or by preventing dephosphorylation-dependent dissociation.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Notes |
| IC50 | 50 nM | The half maximal inhibitory concentration against PTP1B.[5] |
| Selectivity | >40-fold vs. SHP-2 & LAR | Demonstrates high selectivity over other protein tyrosine phosphatases.[5] |
| Selectivity | >15-fold vs. TCPTP | Shows good selectivity against the highly homologous T-cell protein tyrosine phosphatase.[5] |
PTP1B Signaling and Potential Co-IP Targets
PTP1B is involved in a multitude of cellular signaling pathways. Understanding these pathways is crucial for designing co-IP experiments to identify and validate PTP1B interactors.
Caption: Overview of key PTP1B-regulated signaling pathways.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous PTP1B and Interacting Proteins
This protocol is designed to isolate endogenous PTP1B and its binding partners from cell lysates. The inclusion of this compound can help to stabilize interactions that are dependent on the phosphorylated state of PTP1B substrates.
Materials:
-
Cells expressing endogenous PTP1B
-
This compound (stock solution in DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)[7]
-
Anti-PTP1B antibody (validated for IP)
-
Control IgG antibody (from the same species as the anti-PTP1B antibody)
-
Protein A/G magnetic beads
-
SDS-PAGE sample buffer
-
Magnetic rack
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 5-20 µM) or vehicle (DMSO) for the desired time (e.g., 1-4 hours) prior to harvesting. This step is crucial for observing the effect of PTP1B inhibition on protein interactions.[5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis/Wash Buffer supplemented with protease and phosphatase inhibitors. It is critical to include phosphatase inhibitors to preserve the phosphorylation status of target proteins.
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[9]
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PTP1B antibody or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and then collect them using the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Place the tubes on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PTP1B and suspected interacting partners.
-
Caption: Experimental workflow for co-immunoprecipitation with this compound.
Protocol 2: Co-Immunoprecipitation using PTP1B Substrate-Trapping Mutants
To enhance the detection of transiently interacting substrates, a substrate-trapping mutant of PTP1B (e.g., D181A) can be utilized.[10][11] This mutant can bind to but not efficiently dephosphorylate its substrates, thus "trapping" them in a stable complex.
Materials:
-
Cells transiently or stably expressing a tagged PTP1B substrate-trapping mutant (e.g., FLAG-PTP1B-D181A).
-
Anti-tag antibody (e.g., anti-FLAG).
-
All other reagents as listed in Protocol 1.
Procedure:
-
Cell Culture and Transfection:
-
Transfect cells with the plasmid encoding the tagged PTP1B substrate-trapping mutant.
-
Allow for protein expression for 24-48 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Follow the cell lysis and immunoprecipitation steps as described in Protocol 1, using the anti-tag antibody for the IP.
-
The use of this compound in this context may not be necessary as the trapping mutant itself stabilizes the interaction. However, it could be included as a control to assess any non-catalytic site-directed effects of the inhibitor.
-
-
Analysis:
-
Analyze the eluates by Western blotting for the tagged PTP1B mutant and potential substrates. Mass spectrometry can also be employed for the unbiased identification of interacting proteins.
-
Data Interpretation and Controls
-
Negative Control: The control IgG immunoprecipitation should not pull down PTP1B or any of its specific interacting partners. This control is essential to identify proteins that bind non-specifically to the antibody or beads.
-
Positive Control: The immunoprecipitation with the anti-PTP1B antibody should efficiently pull down PTP1B.
-
Effect of this compound: Compare the co-immunoprecipitated proteins from vehicle-treated and this compound-treated cells. An increase or decrease in the amount of a co-precipitated protein may indicate that the interaction is sensitive to the catalytic activity of PTP1B.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of PTP1B | Inefficient antibody for IP. | Use a polyclonal antibody or an antibody validated for IP. |
| Harsh lysis conditions. | Use a milder lysis buffer (e.g., with lower detergent concentration). | |
| High background | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer. |
| Non-specific antibody binding. | Pre-clear the lysate with Protein A/G beads. | |
| No co-precipitated partners | Transient or weak interaction. | Use a substrate-trapping mutant of PTP1B or cross-linking agents. |
| Interaction disrupted by lysis buffer. | Optimize the lysis buffer composition (e.g., salt and detergent concentrations). |
By following these application notes and protocols, researchers can effectively utilize this compound in co-immunoprecipitation experiments to elucidate the composition and dynamics of PTP1B-containing protein complexes, providing valuable insights into cellular signaling and potential therapeutic interventions.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatial proteomics reveal that the protein phosphatase PTP1B interacts with and may modify tyrosine phosphorylation of the rhomboid protease RHBDL4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PTP1B-IN-2 Technical Support Center: Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of PTP1B-IN-2 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.
Q2: Why is my this compound precipitating when I dilute the DMSO stock solution into my aqueous buffer?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in aqueous solutions. The DMSO from the stock solution is miscible with the aqueous buffer, but the compound itself may crash out of solution as the concentration of the organic solvent decreases.
Q3: Can I heat or sonicate my solution to improve solubility?
A3: Gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation or phase separation occurs during the preparation of working solutions.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
A4: The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum DMSO concentration that does not affect cell viability or the experimental outcome. Typically, DMSO concentrations are kept below 0.5% (v/v) in final assay conditions. A vehicle control (buffer with the same final DMSO concentration) should always be included in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration of the compound in the aqueous buffer exceeds its solubility limit. | - Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.- Use a co-solvent: Prepare the working solution using a formulation that includes co-solvents like PEG300 and Tween 80. A suggested protocol is provided below.- Optimize buffer conditions: Investigate if slight modifications in the pH or ionic strength of your buffer improve solubility. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to variability in the effective concentration. The compound may be degrading over time in the aqueous buffer. | - Ensure complete dissolution: Visually inspect your solution for any particulate matter before use. If necessary, briefly sonicate.- Prepare fresh solutions: It is recommended to prepare fresh working solutions for each experiment and use them immediately for optimal results.[1] |
| Stock solution appears cloudy or has crystals. | The DMSO used may have absorbed moisture, which can reduce the solubility of the compound. The storage temperature may have been too low. | - Use fresh, high-quality DMSO: Hygroscopic DMSO can significantly impact the solubility of this compound.[2] Always use newly opened or properly stored anhydrous DMSO.- Store at room temperature: Unless otherwise specified, store the DMSO stock solution at room temperature. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (146.89 mM) | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. | [1][2] |
| DMF | 10 mg/mL | - | [3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5.0 mg/mL (7.34 mM) | A formulation suitable for in vivo experiments. Prepare fresh. | [4] |
| 5% DMSO, 95% Corn oil | 0.5 mg/mL (0.73 mM) | An alternative formulation for in vivo studies. Prepare fresh. | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may be used to facilitate dissolution.
-
Store the stock solution at room temperature, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents (for in vivo or in vitro use)
This protocol is adapted from formulations provided by suppliers and is intended to improve the solubility of this compound in aqueous media.[4]
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare a 1 mL working solution as an example:
-
Add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile deionized water (ddH₂O) to bring the final volume to 1 mL.
-
-
The final solution should be clear. Use this working solution immediately for your experiments.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a troubleshooting workflow for solubility issues and the PTP1B signaling pathway.
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
References
Ptp1B-IN-2 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for using PTP1B-IN-2 in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the successful application of this potent PTP1B inhibitor and to navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 of 50 nM.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways. It functions by dephosphorylating the insulin receptor (IR), its substrates (like IRS-1), and the Janus kinase 2 (JAK2), which is downstream of the leptin receptor.[2] By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to prolonged activation of these signaling pathways. This makes it a valuable tool for studying metabolic diseases and cancer.
Q2: How selective is this compound? What are the known off-targets?
A2: this compound demonstrates good selectivity for PTP1B over other protein tyrosine phosphatases. Notably, it is over 40-fold more selective for PTP1B than for SHP-2 and LAR, and 15-fold more selective for PTP1B than for the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][3] Due to the high degree of similarity in the catalytic sites of PTPs, achieving perfect selectivity is a significant challenge.[4] Therefore, at higher concentrations, off-target inhibition, particularly of TCPTP, should be considered.
Q3: What are the potential cellular consequences of off-target inhibition of TCPTP?
A3: While PTP1B and TCPTP share some substrates, such as the insulin receptor, they also have distinct roles. TCPTP is a critical negative regulator of the JAK/STAT signaling pathway, particularly STAT3.[5] Unintended inhibition of TCPTP could lead to hyperactivation of STAT3, which is involved in cell proliferation, differentiation, and immune responses. This could lead to misinterpretation of experimental results, attributing a phenotype solely to PTP1B inhibition when TCPTP is also involved. Both PTP1B and TCPTP are also implicated in regulating immune cell function, so off-target effects could have immunological consequences in relevant cell types.[6]
Q4: In which cell lines can I expect to see an effect with this compound?
A4: PTP1B is ubiquitously expressed, but its levels can vary between cell types. It has been shown to be highly expressed in various cancer cell lines, including those from carcinoma (A-431), sarcoma (U-2 OS), and central nervous system tumors (U-251 MG).[7] It is also expressed in B cell lines like Ramos and classical Hodgkin lymphoma cell lines.[1] For metabolic studies, cell lines like HepG2 (liver), 3T3-L1 (adipocytes), and L6 myotubes are commonly used and are responsive to PTP1B inhibition. It is always recommended to verify PTP1B expression in your specific cell line of interest by Western blot or qPCR.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target Phosphatase | IC50 | Selectivity vs. PTP1B | Reference |
| PTP1B | 50 nM | 1x | [1] |
| TCPTP | ~750 nM (estimated) | 15x | [1][3] |
| SHP-2 | >2,000 nM | >40x | [1][3] |
| LAR | >2,000 nM | >40x | [1][3] |
Visualizations
Caption: PTP1B's role in negatively regulating insulin and leptin signaling.
Caption: A logical workflow for troubleshooting experiments with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on insulin signaling (e.g., p-IR, p-Akt) | 1. Low or absent PTP1B expression in the chosen cell line. 2. This compound is inactive or degraded. 3. Suboptimal inhibitor concentration or incubation time. 4. Redundant signaling pathways compensating for PTP1B inhibition. | 1. Confirm PTP1B protein expression via Western blot. If low, consider using a different cell line known to have higher expression (e.g., HepG2) or transiently overexpress PTP1B.[1] 2. Prepare a fresh stock solution of this compound in DMSO. Test its activity in a cell-free biochemical PTP1B assay. 3. Perform a dose-response experiment (e.g., 100 nM to 20 µM) and a time-course experiment (e.g., 30 min to 24 hours) to determine the optimal conditions for your cell system. 4. Investigate the literature for parallel pathways that regulate insulin signaling in your cell type. |
| Unexpected Phenotype (not consistent with PTP1B inhibition) | 1. Off-target inhibition, most likely of TCPTP. 2. Non-specific cellular toxicity at high concentrations. | 1. TCPTP is a key negative regulator of STAT3.[5] Check for increased STAT3 phosphorylation by Western blot. If observed, reduce the concentration of this compound to a range where it is more selective for PTP1B. Consider using a structurally different PTP1B inhibitor as a control. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound in your cells. Use concentrations well below the toxic threshold. |
| High Background in Western Blots for Phospho-proteins | 1. Basal level of pathway activation is too high. 2. Insufficient washing or blocking. | 1. Serum-starve cells for an appropriate period (e.g., 4-16 hours) before inhibitor treatment and insulin stimulation to reduce basal phosphorylation levels. 2. Ensure adequate washing steps and use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). |
| Inconsistent Glucose Uptake Results | 1. Variation in cell seeding density. 2. Inefficient washing of cells after 2-DG incubation. 3. Insulin stimulation is not optimal. | 1. Ensure a consistent number of cells are seeded in each well and that they are at a similar confluency during the assay. 2. Wash cells thoroughly with ice-cold PBS to remove extracellular 2-DG before cell lysis. 3. Optimize insulin concentration (e.g., 10-100 nM) and stimulation time (e.g., 15-30 minutes) for your specific cell line. |
Experimental Protocols
Protocol 1: Western Blot for Insulin Receptor Phosphorylation
This protocol is designed to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor beta subunit (IRβ).
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Human Insulin (stock solution in sterile water or dilute HCl)
-
PBS (Phosphate Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRβ (e.g., pTyr1162/1163), anti-total-IRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free medium for 4-16 hours.
-
Pre-treat cells with desired concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis:
-
Place the culture plate on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-IRβ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total IRβ and a loading control (e.g., β-actin).
-
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay
This colorimetric or fluorescent assay measures the rate of glucose uptake into cells, a key functional outcome of enhanced insulin signaling.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
This compound (stock solution in DMSO)
-
Human Insulin
-
2-Deoxyglucose (2-DG)
-
Cell lysis buffer
-
Glucose Uptake Assay Kit (Colorimetric or Fluorescent)
Procedure:
-
Cell Preparation and Treatment:
-
Plate and differentiate cells as required (e.g., 3T3-L1 adipocytes).
-
Serum-starve the cells for 3-4 hours in serum-free medium.
-
Wash cells with PBS and then incubate in KRPH buffer for 40-60 minutes to starve them of glucose.
-
Pre-treat with this compound (or DMSO vehicle) for 1-2 hours.
-
Stimulate with insulin (e.g., 100 nM) for 20-30 minutes.
-
-
Glucose Uptake:
-
Add 2-DG to a final concentration of 1 mM and incubate for 20 minutes.
-
-
Assay Termination and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen glucose uptake assay kit.
-
-
Detection:
-
Process the cell lysates to measure the amount of intracellular 2-DG-6-phosphate (2-DG6P). This typically involves a series of enzymatic reactions that produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the glucose uptake values to the total protein concentration in each well.
-
References
- 1. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunotherapeutic implications of negative regulation by protein tyrosine phosphatases in T cells: the emerging cases of PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing PTP1B-IN-2 Incubation Time for Maximum Effect: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of PTP1B-IN-2, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This guide offers detailed experimental protocols, data presentation in clear formats, and visual aids to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum inhibition of PTP1B in cell-based assays?
A1: The optimal incubation time for this compound can vary depending on the cell type, the specific downstream signaling event being measured, and the concentration of the inhibitor. Based on available data, a time-course experiment is highly recommended to determine the ideal incubation period for your specific experimental setup. Generally, significant effects on protein phosphorylation can be observed within a range of 30 minutes to 4 hours . For longer-term cellular responses, such as changes in protein expression or apoptosis, incubation times of 24 to 72 hours may be necessary.
Q2: What is a typical starting concentration for this compound in cellular assays?
A2: A common starting point for this compound concentration in cell-based assays is in the range of 5 to 30 µM .[1] For instance, in L6 myotubes, concentrations of 15 µM and 30 µM have been shown to greatly enhance insulin-mediated IRβ phosphorylation, while concentrations of 5, 10, and 20 µM significantly increased insulin-stimulated glucose uptake.[1] It is advisable to perform a dose-response experiment to identify the optimal concentration for your cell line and experimental endpoint.
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits good selectivity for PTP1B over other protein tyrosine phosphatases. It displays over 40-fold selectivity for PTP1B compared to SHP-2 and LAR, and 15-fold higher selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1] However, as with any inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of PTP1B activity | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to exert its effect. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time for your specific cell line and endpoint. |
| Insufficient Inhibitor Concentration: The concentration of this compound may be too low. | Conduct a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to find the effective concentration. | |
| Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution at -20°C or -80°C and use freshly prepared working solutions. | |
| High Cell Density: A high cell density can lead to rapid metabolism or sequestration of the inhibitor. | Optimize cell seeding density to ensure adequate inhibitor availability to all cells. | |
| High background phosphorylation | Basal PTP1B Activity: Cells may have high basal PTP1B activity. | Consider serum-starving the cells for a few hours before inhibitor treatment to reduce basal signaling. |
| Non-specific Antibody Binding: The antibody used for detection may have non-specific binding. | Use a highly specific and validated antibody. Include an isotype control to check for non-specific binding. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions. | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at the same density. |
| Inaccurate Pipetting: Errors in pipetting can lead to variations in inhibitor concentration. | Use calibrated pipettes and ensure accurate and consistent pipetting techniques. | |
| Time-dependent Effects: The timing of cell lysis after treatment may not be consistent. | Standardize the time between the end of the incubation and cell lysis for all samples. |
Experimental Protocols
Determining Optimal Incubation Time for this compound using Western Blotting
This protocol outlines a time-course experiment to determine the optimal incubation time of this compound by assessing the phosphorylation status of a known PTP1B substrate, the insulin receptor (IR). A similar experimental design can be adapted for other substrates and cell lines.
Materials:
-
Cell line of interest (e.g., HepG2, L6 myotubes)
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
This compound Incubation (Time Course):
-
Prepare a working solution of this compound at the desired final concentration (e.g., 20 µM) in serum-free medium.
-
Treat the cells with the this compound solution for different durations: 0 min (vehicle control), 15 min, 30 min, 1 hour, 2 hours, and 4 hours.
-
-
Insulin Stimulation: 10 minutes before the end of each incubation period, stimulate the cells with insulin (e.g., 100 nM) to induce insulin receptor phosphorylation. For the 0 min time point, add insulin for 10 minutes before lysis.
-
Cell Lysis:
-
At the end of each incubation time, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IR and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IR signal to the total IR and loading control signals. Plot the normalized phospho-IR levels against the incubation time to determine the time point of maximum effect.
Visualizing Experimental Logic and Signaling Pathways
To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the optimal incubation time of this compound.
Caption: The role of PTP1B in the insulin signaling pathway and its inhibition by this compound.
References
Ptp1B-IN-2 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, PTP1B-IN-2.
Troubleshooting Guide
Issue: this compound appears to be inactive or shows reduced potency in my cell-based assay.
This is a common issue that can often be attributed to the stability of the compound in the cell culture media. This guide will walk you through the steps to assess the stability of this compound in your specific experimental conditions.
Q1: How can I determine if this compound is stable in my cell culture media?
A1: The most reliable method to determine the stability of this compound in your cell culture media is to perform a time-course experiment and quantify the amount of the compound remaining at different time points using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
DMSO (for stock solution)
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation and sample extraction
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution of this compound:
-
Prepare the Working Solution:
-
Spike the this compound stock solution into your complete cell culture medium to the final working concentration used in your assays (e.g., 10 µM).
-
Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.
-
Prepare a sufficient volume for all your time points.
-
-
Incubation:
-
Aliquot the this compound-containing media into sterile tubes or wells of a plate.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as your initial concentration reference.
-
-
Sample Preparation for LC-MS Analysis:
-
At each time point, transfer an aliquot of the media to a new tube.
-
Protein Precipitation: Add 2-3 volumes of cold acetonitrile or methanol to precipitate proteins from the media. This is a crucial step to prevent clogging of the LC column.
-
Vortex the samples and incubate at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing this compound to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method to quantify this compound. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters for the specific compound.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the amount of the inhibitor in your experimental samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
From this data, you can calculate the half-life (t½) of the compound in your specific cell culture media.
-
Q2: What factors can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of a small molecule inhibitor in cell culture:
-
pH of the media: The chemical structure of this compound may be susceptible to hydrolysis at certain pH values.
-
Components of the media: Specific components in the media, such as enzymes present in fetal bovine serum (FBS), can metabolize the compound.
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Temperature: Incubation at 37°C can accelerate degradation compared to storage at lower temperatures.
-
Dissolution: Incomplete dissolution of the compound can lead to an apparent decrease in concentration over time.
Troubleshooting Workflow
References
Technical Support Center: PTP1B-IN-2 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PTP1B inhibitor, PTP1B-IN-2, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of both insulin and leptin signaling pathways.[2][3][4][5] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased insulin sensitivity and glucose uptake.[1] It also potentiates leptin signaling.[3] this compound is described as an ABC type inhibitor, indicating that it interacts not only with the catalytic site but also with the B and C sites of the enzyme.[1]
Q2: What are the common in vivo delivery routes for this compound?
Common in vivo delivery routes for small molecule inhibitors like this compound include oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of administration route depends on the experimental design, the vehicle used, and the desired pharmacokinetic profile.
Q3: What are some known challenges with the in vivo delivery of PTP1B inhibitors?
A significant challenge with many PTP1B inhibitors is their poor oral bioavailability.[2][4] This is often due to the highly positively charged nature of the PTP1B active site, which necessitates inhibitors to be charged or highly polarized, thereby limiting their membrane permeability.[6][7] Achieving good selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), is another critical challenge that can lead to off-target effects.[6][8]
Troubleshooting In Vivo Delivery Issues
Problem 1: Low Bioavailability After Oral Administration
Question: I am observing low or inconsistent efficacy of this compound after oral administration. What could be the cause and how can I troubleshoot this?
Answer:
Low oral bioavailability is a known hurdle for many PTP1B inhibitors.[2][4] The issue can stem from poor absorption from the gastrointestinal tract due to the physicochemical properties of the compound.
Troubleshooting Steps:
-
Vehicle Optimization: The choice of vehicle is critical for the absorption of hydrophobic compounds. Experiment with different formulations. Common vehicles for PTP1B inhibitors include:
-
Corn oil: Often used for lipophilic compounds.
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC-Na).
-
Co-solvent systems: Mixtures of DMSO, PEG300, and Tween 80 can improve solubility.
-
-
Dose Adjustment: You may need to empirically determine the optimal oral dose by performing a dose-response study.
-
Pharmacokinetic Analysis: If possible, conduct a pharmacokinetic (PK) study to determine the plasma concentration of this compound after oral administration. This will provide direct evidence of its absorption and bioavailability.
-
Alternative Administration Route: If oral bioavailability remains a significant issue, consider switching to an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which bypasses gastrointestinal absorption.
Problem 2: Suspected Off-Target Effects or Toxicity
Question: I am observing unexpected phenotypes or signs of toxicity in my experimental animals. How can I determine if these are off-target effects of this compound?
Answer:
Off-target effects are a concern, particularly due to the high homology between PTP1B and other phosphatases like TCPTP.[6][8] Toxicity can also arise from the compound itself or the vehicle used for delivery.
Troubleshooting Steps:
-
Selectivity Profile: this compound is reported to have greater than 40-fold selectivity for PTP1B over SHP-2 and LAR, and 15-fold selectivity over TCPTP.[1] However, at higher concentrations, off-target inhibition may still occur.
-
Dose-Response Study: Perform a dose-ranging study to identify a therapeutic window where you observe the desired efficacy with minimal side effects.
-
Vehicle Control: Always include a vehicle-only control group to distinguish between the effects of the inhibitor and the delivery vehicle.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs (liver, kidney, spleen, etc.) to look for any signs of tissue damage or inflammation.
-
Biochemical Assays: Measure relevant biomarkers to assess organ function (e.g., ALT/AST for liver function, BUN/creatinine for kidney function).
-
Target Engagement Markers: To confirm that the observed effects are due to PTP1B inhibition, measure the phosphorylation status of known PTP1B substrates, such as the insulin receptor (IRβ) or JAK2, in your target tissues. An increase in phosphorylation would indicate successful target engagement.
Problem 3: Inconsistent Results Between Experiments
Question: I am getting variable results with this compound in my in vivo studies. What are the potential sources of this inconsistency?
Answer:
Inconsistent results in in vivo experiments can arise from several factors related to compound formulation, administration, and animal handling.
Troubleshooting Steps:
-
Formulation Stability: Ensure that your formulation of this compound is stable. Some formulations, especially suspensions, may not be stable over long periods. It is often recommended to prepare fresh formulations for each experiment.
-
Proper Administration Technique: Ensure consistent and accurate administration of the compound. For oral gavage, improper technique can lead to administration into the lungs instead of the stomach. For IP injections, there is a risk of injecting into the gut or other organs.[9]
-
Animal Variability: Factors such as age, weight, and health status of the animals can influence the outcome of the experiment. Ensure that animals are properly randomized into experimental groups.
-
Standardized Procedures: Maintain consistent experimental conditions, including housing, diet, and timing of treatments and measurements.
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PTP1B |
| PTP1B | 50 | - |
| TCPTP | 760 | 15.2-fold |
| SHP-1 | 2450 | 49-fold |
| SHP-2 | 2160 | 43.2-fold |
| LAR | 12610 | 252.2-fold |
Data compiled from publicly available sources.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Formulation of this compound:
-
Oral Gavage: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na) in water.
-
Intraperitoneal Injection: Dissolve this compound in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, Tween 80, and saline. Ensure the final DMSO concentration is low to minimize toxicity.
-
-
Dosing Regimen:
-
Administer this compound or vehicle control daily for a period of 2-4 weeks. A typical dose might range from 1 to 10 mg/kg, but should be optimized.
-
-
Efficacy Readouts:
-
Body Weight and Food Intake: Monitor daily or several times per week.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the treatment period to assess improvements in glucose metabolism and insulin sensitivity.
-
Serum Analysis: Collect blood at the end of the study to measure levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Target Engagement:
-
At the end of the study, harvest tissues such as liver, muscle, and adipose tissue.
-
Perform Western blotting to analyze the phosphorylation status of the insulin receptor (IRβ) and downstream signaling molecules like Akt.
-
Protocol 2: Western Blotting for Insulin Receptor Phosphorylation
-
Tissue Lysis: Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phosphorylated IRβ (e.g., p-IRβ Tyr1150/1151) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total IRβ as a loading control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B inhibition: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
How to minimize Ptp1B-IN-2 toxicity in cell lines
Welcome to the technical support center for PTP1B-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues, with a focus on minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 50 nM.[1][2] It exhibits over 40-fold selectivity for PTP1B over related phosphatases SHP-2 and LAR, and 15-fold selectivity over the highly homologous TCPTP.[1][2] this compound acts as an ABC-type inhibitor, interacting with the catalytic site (A site) as well as secondary binding sites (B and C sites) of PTP1B.[2] By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules, thereby modulating pathways involved in metabolism and cell growth.[3][4]
Q2: What are the common reasons for observing toxicity with this compound in cell lines?
A2: Toxicity with PTP1B inhibitors like this compound can arise from several factors:
-
On-target toxicity: PTP1B plays a role in various cellular processes, including cell adhesion and survival.[1][5][6] Inhibition of PTP1B can disrupt these processes, leading to a form of programmed cell death known as anoikis, which is triggered by the loss of cell-matrix attachment.[1][5][7][8]
-
Off-target effects: Although this compound is selective, at higher concentrations, it may inhibit other protein tyrosine phosphatases, most notably the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[9] Off-target inhibition can lead to unintended biological consequences and cellular stress.
-
Induction of Apoptosis: PTP1B inhibition has been shown to induce apoptosis in various cell lines, often characterized by the activation of caspases like caspase-3.[10]
Q3: How can I minimize the toxicity of this compound in my experiments?
A3: Minimizing toxicity is crucial for obtaining reliable experimental results. Here are several strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration that achieves the desired biological effect without significant cytotoxicity. For example, this compound has been shown to enhance insulin-mediated IRβ phosphorylation at concentrations of 15 µM and 30 µM, and significantly increase glucose uptake in L6 myotubes at concentrations of 5, 10, and 20 µM.[2]
-
Optimize Incubation Time: The toxic effects of this compound may be time-dependent. Shorter incubation times may be sufficient to observe the desired effect while minimizing cytotoxicity. It is advisable to perform a time-course experiment to determine the shortest effective incubation period.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the toxic effects of small molecule inhibitors. However, for some PTP1B inhibitors, the apoptosis-inducing effects were not observed in the presence of serum or serum supplements, indicating that the inhibitor may not be as effective under these conditions.[8] Therefore, the effect of serum should be empirically determined for your specific cell line and experimental setup.
-
Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress and drug-induced toxicity.
Troubleshooting Guides
Problem 1: Excessive Cell Death or Low Viability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Action: Perform a dose-response experiment to determine the CC50 (50% cytotoxic concentration) for your specific cell line. Start with a concentration range that brackets the reported effective concentrations (e.g., 1-50 µM). Protocol: See "Protocol for Determining Cell Viability (MTT Assay)" below. |
| Incubation time is too long. | Action: Conduct a time-course experiment. Treat cells with a fixed, effective concentration of this compound and assess viability at different time points (e.g., 6, 12, 24, 48 hours). Choose the earliest time point that shows the desired biological effect with minimal cell death. |
| Cell line is particularly sensitive to PTP1B inhibition. | Action: Consider using a different cell line if possible. Cells with an epithelial-to-mesenchymal transition (EMT) phenotype have been shown to be more sensitive to PTP1B inhibitors.[1][5] Alternatively, explore co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary cause of cell death and if its inhibition can rescue the phenotype without compromising the intended effect of this compound. |
| Off-target effects. | Action: Use a lower concentration of this compound. The high selectivity of this compound minimizes off-target effects at lower concentrations.[1][2] Consider using a structurally different PTP1B inhibitor as a control to confirm that the observed phenotype is due to PTP1B inhibition. |
Problem 2: Cells are Detaching from the Plate (Anoikis)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound is inducing anoikis. | Action: Confirm anoikis by performing an Annexin V/Propidium Iodide (PI) staining assay on both adherent and floating cells. Anoikis is a form of apoptosis, so you would expect to see an increase in the Annexin V positive population. Protocol: See "Protocol for Assessing Anoikis" below. |
| Disruption of cell adhesion signaling. | Action: PTP1B is a regulator of cell adhesion.[1][5] Investigate the effect of this compound on key cell adhesion molecules and signaling pathways, such as the Src and EGFR pathways, through western blotting for phosphorylated and total protein levels. PTP1B inhibition can lead to the dephosphorylation of Src at its inhibitory site, leading to its activation.[6][11][12] |
Experimental Protocols
Protocol for Determining Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol for Assessing Anoikis (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the desired time.
-
Cell Collection: Collect both the floating cells from the medium and the adherent cells by trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer compatible with the caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and the assay buffer provided in the kit.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
PTP1B Signaling and Potential for Toxicity
PTP1B is a key negative regulator of several signaling pathways, including the insulin and leptin pathways. However, it also plays a role in pathways that regulate cell growth, proliferation, and adhesion, such as the Src and EGFR signaling cascades.[11][12][13] Inhibition of PTP1B can therefore have multifaceted effects, some of which may lead to cellular toxicity.
Caption: PTP1B signaling and the potential mechanism of this compound-induced toxicity.
Experimental Workflow for Investigating and Minimizing this compound Toxicity
Caption: A logical workflow for troubleshooting and minimizing this compound-induced cell toxicity.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Effective Concentration for Biological Effect | Observed Toxic Effects | Reference |
| This compound | PTP1B | 50 nM | L6 myotubes | 5-20 µM (increased glucose uptake) | Not specified | [2] |
| This compound | PTP1B | 50 nM | Not specified | 15-30 µM (enhanced IRβ phosphorylation) | Not specified | [2] |
| PTP1B Inhibitor (unspecified) | PTP1B | 8 µM | D492, HMLE, MCF10a | 8-16 µM | Reduced cell proliferation, anoikis, apoptosis | [1][5] |
| Claramine | PTP1B | Not specified | Various cancer cell lines | 2 µM | ~50% decrease in cell survival at 5 µM | [14] |
Disclaimer: The information provided in this technical support center is for research purposes only. The optimal conditions for using this compound will vary depending on the specific cell line and experimental setup. It is highly recommended to perform initial optimization experiments to determine the best conditions for your system.
References
- 1. Inhibition of PTP1B disrupts cell-cell adhesion and induces anoikis in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-tyrosine Phosphatase 1B (PTP1B) Deficiency Confers Resistance to Transforming Growth Factor-β (TGF-β)-induced Suppressor Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Src by Protein Tyrosine Phosphatase-1B is required for ErbB2 transformation of human breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Ion channel TRPV1-dependent activation of PTP1B suppresses EGFR-associated intestinal tumorigenesis [jci.org]
- 14. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ptp1B-IN-2 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ptp1B-IN-2. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent and selective PTP1B inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 50 nM.[1][2][3][4] It exhibits over 40-fold selectivity for PTP1B over related phosphatases SHP-2 and LAR, and 15-fold selectivity over TCPTP.[1][2] The inhibitor binds to the active site pocket of PTP1B, forming hydrogen bonds and hydrophobic interactions with key residues.[2] By inhibiting PTP1B, a negative regulator of insulin and leptin signaling, this compound enhances insulin-mediated phosphorylation of the insulin receptor β (IRβ) and increases insulin-stimulated glucose uptake in cells.[2][3][4]
2. How should I store this compound powder?
For long-term stability, the solid powder form of this compound should be stored at -20°C for up to 3 years.
3. How do I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller volumes. These aliquots should be stored at -80°C and are typically stable for up to one year. For short-term storage of about a month, -20°C is also acceptable.
4. What is the solubility of this compound?
The solubility of this compound can vary slightly between batches, but typical solubilities are:
-
DMSO: up to 100 mg/mL (146.88 mM).[3] It is advised to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3]
-
DMF: 10 mg/mL
-
Ethanol: <1 mg/mL
-
Water: <1 mg/mL
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
5. How should I prepare working solutions for my experiments?
-
For in vitro (cell-based) experiments: Dilute your DMSO stock solution to the final desired concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
For in vivo experiments: Due to the low aqueous solubility, specific formulations are required. It is strongly recommended to prepare these solutions fresh on the day of use.[2] Any mixed solutions should be used immediately for optimal results.[3][4]
Storage and Stability Summary
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | --- |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage. |
| Working Solution | N/A | Use immediately | Prepare fresh for each experiment. |
Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 100 mg/mL (146.88 mM)[3] | Use fresh, anhydrous DMSO. Sonication may be required. |
| DMF | 10 mg/mL | --- |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Media
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium. The final DMSO concentration may be too low to maintain solubility.
-
Solution:
-
Lower the Final Concentration: Attempt the experiment with a lower concentration of this compound.
-
Check DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells (typically between 0.1% and 0.5%).
-
Serial Dilutions: Prepare intermediate dilutions in your buffer or medium rather than adding a highly concentrated stock directly.
-
Formulation with Surfactants: For certain assays, the inclusion of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) might help improve solubility.
-
Issue 2: Inconsistent or No Inhibitory Activity
-
Possible Cause 1: Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from the solid powder. Always aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Assay Conditions: The pH, buffer composition, or substrate concentration in your enzymatic assay may not be optimal.
-
Solution: Review the experimental protocol for the PTP1B enzymatic assay. Ensure the pH is optimal for enzyme activity (typically around 6.0-7.0) and that all necessary co-factors or additives (like DTT) are present.[5]
-
-
Possible Cause 3: Inactive Enzyme: The recombinant PTP1B enzyme may have lost activity.
-
Solution: Test the enzyme activity with a positive control inhibitor (e.g., sodium orthovanadate) or by measuring its basal activity with the substrate alone to confirm it is active.
-
Issue 3: High Background Signal in Colorimetric/Fluorometric Assays
-
Possible Cause: The this compound compound itself might be interfering with the detection method (e.g., has intrinsic fluorescence or absorbance at the measurement wavelength).
-
Solution: Run a control experiment containing only the this compound compound in the assay buffer without the enzyme or substrate. Subtract this background reading from your experimental values.
Issue 4: Cellular Toxicity Observed
-
Possible Cause 1: High DMSO Concentration: The final concentration of the DMSO solvent in the cell culture medium is too high.
-
Solution: Ensure the final DMSO concentration is at a level tolerated by your specific cell line, typically below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
-
Possible Cause 2: On-target or Off-target Effects: High concentrations of this compound may lead to cellular toxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.
-
References
- 1. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge: A Technical Guide to Overcoming Poor Cell Permeability of Ptp1B-IN-2
Technical Support Center | Troubleshooting Guides & FAQs
For researchers and drug development professionals working with the potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-2, its efficacy can be hampered by a significant hurdle: poor cell permeability. This guide provides a comprehensive technical resource to understand, troubleshoot, and overcome this critical issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: The design of many PTP1B inhibitors, including this compound, often targets the highly polar and positively charged active site of the PTP1B enzyme.[1] To achieve potent inhibition, these molecules are designed with negatively charged or highly polar moieties.[2] While this is effective for enzymatic inhibition, it is a significant disadvantage for crossing the nonpolar lipid bilayer of the cell membrane, leading to poor passive diffusion and low intracellular concentrations.[2][3]
Q2: What are the common methods to assess the cell permeability of this compound and its analogs?
A2: The most common in vitro methods to evaluate cell permeability are the Caco-2 and the Parallel Artificial Membrane Permeability Assay (PAMPA).
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Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It is considered a gold standard for predicting in vivo oral absorption and can assess both passive diffusion and active transport.
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a higher-throughput method that specifically assesses passive transcellular permeability.
Q3: Are there analogs of PTP1B inhibitors with improved cell permeability?
A3: Yes, significant efforts have been made to develop PTP1B inhibitors with better cell permeability. One notable example is Trodusquemine (MSI-1436) , an allosteric inhibitor of PTP1B. Unlike active-site inhibitors, Trodusquemine binds to a different, less charged region of the enzyme, which contributes to its improved ability to cross cell membranes, including the blood-brain barrier. Another approach has been the development of uncharged or amphoteric inhibitors and the use of prodrug strategies to mask polar groups, thereby enhancing membrane permeability.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound related to its cell permeability.
| Problem | Possible Cause | Suggested Solution |
| Low or no cellular activity of this compound in cell-based assays despite high in vitro potency. | Insufficient intracellular concentration of the inhibitor due to poor cell permeability. | 1. Increase Concentration: While not always ideal due to potential off-target effects, a higher concentration in the culture medium can be tested. 2. Increase Incubation Time: Longer exposure may allow for more of the compound to enter the cells. 3. Use a Permeation Enhancer: A low, non-toxic concentration of a mild surfactant or a known permeation enhancer could be tested, though this may affect cell health and should be carefully controlled. 4. Consider an Alternative Inhibitor: If feasible, switch to a more cell-permeable PTP1B inhibitor like Trodusquemine (MSI-1436). |
| High variability in results between replicate experiments. | Inconsistent cell monolayer integrity in permeability assays (e.g., Caco-2). Issues with compound solubility and aggregation. | 1. Monitor Monolayer Integrity: Regularly measure the Transepithelial Electrical Resistance (TEER) of Caco-2 monolayers to ensure they are intact and consistent across experiments. 2. Optimize Compound Formulation: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous media. Sonication can aid dissolution. Avoid high concentrations that may lead to precipitation. |
| Discrepancy between Caco-2 and PAMPA results. | The compound may be a substrate for active efflux transporters (e.g., P-glycoprotein) present in Caco-2 cells but not in the artificial PAMPA membrane. | 1. Perform Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of efflux pumps (e.g., verapamil for P-gp) to see if the A-B permeability increases. |
Quantitative Data Summary
| Compound/Analog Type | Inhibitor Type | Typical Permeability Classification | Reported IC50 (PTP1B) | Notes |
| This compound | Active-site, ABC type | Likely Low | 50 nM[4] | Highly polar nature suggests poor passive diffusion. |
| Trodusquemine (MSI-1436) | Allosteric | High | ~1 µM[5] | Known to cross the blood-brain barrier, indicating good cell permeability. |
| Early Active-Site Mimetics | Active-site | Low to Very Low | Varies | Often charged, leading to poor membrane passage. |
| Uncharged/Lipophilic Analogs | Active-site or Allosteric | Moderate to High | Varies | Designed specifically to improve permeability by reducing polarity. |
| Prodrugs of Active-Site Inhibitors | Active-site (becomes active intracellularly) | High (as prodrug) | Varies (for active drug) | The prodrug form is more lipophilic to facilitate cell entry. |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².
-
Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing the test compound (e.g., 10 µM this compound) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber.
-
A: The surface area of the membrane.
-
C0: The initial concentration in the donor chamber.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound.
Methodology:
-
Membrane Preparation:
-
Coat a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Add the test compound solution (e.g., this compound in buffer) to the donor wells of the coated filter plate.
-
Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation period, taking into account the incubation time and membrane area.
-
Visualizations
Signaling Pathways and Experimental Concepts
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for assessing the cell permeability of this compound.
Caption: Strategies to enhance the cell permeability of PTP1B inhibitors.
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico modeling of protein tyrosine phosphatase 1B inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Ptp1B-IN-2 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, PTP1B-IN-2. The following resources address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The reported IC50 value is typically around 50 nM in cell-free enzymatic assays.[1][2][3] However, the effective concentration in cell-based assays may be higher, with studies showing enhancement of insulin-mediated IRβ phosphorylation at concentrations of 15 µM and 30 µM.[1]
Q2: How selective is this compound?
A2: this compound exhibits good selectivity for PTP1B over other protein tyrosine phosphatases. It is reportedly over 40-fold selective for PTP1B compared to SHP-2 and LAR, and 15-fold more selective for PTP1B than the highly homologous TCPTP.[1]
Q3: What is the recommended solvent for this compound?
A3: For in vitro assays, this compound can be dissolved in DMSO. For in vivo experiments, a common formulation is a solution of DMSO, PEG300, Tween80, and water, or a suspension in corn oil.[2] Always refer to the manufacturer's datasheet for the specific batch you are using, as solubility can be a source of batch-to-batch variation.
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1] For in vivo studies, it is recommended to prepare fresh working solutions daily.[1]
Q5: I am observing a different IC50 value for this compound in my assay compared to the published data. What could be the cause?
A5: Discrepancies in IC50 values can arise from several factors. These include variations in experimental conditions (e.g., enzyme and substrate concentrations, incubation time, buffer composition), the specific activity of the PTP1B enzyme batch, and potential batch-to-batch variability of the inhibitor itself. Refer to the troubleshooting guides below for a systematic approach to resolving this issue.
Troubleshooting Guides
Issue 1: Observed IC50 of this compound is Higher than Expected
If you are observing a significantly higher IC50 value for this compound than the reported ~50 nM, consider the following troubleshooting steps:
Question: Have you verified the quality and activity of your PTP1B enzyme? Answer: The activity of the PTP1B enzyme can vary between suppliers and even between different lots from the same supplier. A less active enzyme preparation may require a higher concentration of inhibitor to achieve 50% inhibition.
-
Recommendation:
-
Always qualify a new batch of PTP1B enzyme by determining its specific activity using a standard substrate like p-nitrophenyl phosphate (pNPP).[1][4]
-
If possible, use a positive control inhibitor with a well-established IC50 to validate your assay setup with the new enzyme batch. A researcher on a forum noted that after ordering a new batch of enzyme, the IC50 of their control compound increased significantly, and they had to re-optimize their assay conditions.[5]
-
Question: Are you confident in the concentration of your this compound stock solution? Answer: Inaccurate determination of the inhibitor concentration is a common source of error.
-
Recommendation:
-
Ensure the compound was fully dissolved in the solvent. Sonication or gentle heating may be required.[1]
-
If you have access to the appropriate equipment, verify the concentration of your stock solution using techniques like UV-Vis spectroscopy or HPLC.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Question: Could there be an issue with the this compound batch itself? Answer: While less common for high-quality commercial compounds, batch-to-batch variability in purity or the presence of isomers can affect potency.
-
Recommendation:
-
Review the certificate of analysis (CoA) for the specific batch you are using and compare the purity to previous batches if available.
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If you suspect a problem with the inhibitor batch, contact the supplier's technical support. They may be able to provide data from their quality control assays for that batch.
-
Issue 2: Poor Solubility or Precipitation of this compound Observed During Experiment
Question: In which solvent and at what concentration are you observing precipitation? Answer: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation can occur when diluting a DMSO stock solution into an aqueous assay buffer.
-
Recommendation:
-
Ensure the final concentration of DMSO in your assay is kept low (typically ≤1%) and is consistent across all wells.
-
When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing.
-
If solubility issues persist, you may need to include a surfactant like Tween-20 (at a low, non-interfering concentration) in your assay buffer, but this should be validated to ensure it does not affect enzyme activity.
-
Quantitative Data Summary
| Parameter | Reported Value | Source(s) |
| IC50 (PTP1B) | ~50 nM | [1][2][3] |
| Selectivity | >40-fold vs. SHP-2 and LAR | [1] |
| >15-fold vs. TCPTP | [1] | |
| Storage (Stock Solution) | 1 year at -20°C; 2 years at -80°C | [1] |
Experimental Protocols
Standard PTP1B Enzymatic Assay Protocol
This protocol is a general guideline for determining the potency of this compound using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Stop Solution (e.g., 2.5 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these further in the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Enzyme and Inhibitor Pre-incubation: Add 25 µL of the diluted this compound solutions to the wells of a 96-well plate. Add 50 µL of diluted PTP1B enzyme (e.g., 15 nM final concentration) to each well.[1] Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 25 µL of pNPP substrate (e.g., 2 mM final concentration) to each well to start the reaction.[1] The total reaction volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1] The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Add 50 µL of Stop Solution to each well. The addition of NaOH will stop the enzymatic reaction and cause a color change in the product.[1]
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified insulin signaling pathway showing the inhibitory role of PTP1B and this compound.
Caption: Troubleshooting workflow for addressing unexpectedly high IC50 values of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 4. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adjusting Ptp1B-IN-2 concentration for different cell types
Welcome to the technical support center for Ptp1B-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this potent PTP1B inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 50 nM.[1] PTP1B is a key negative regulator in several signaling pathways. By inhibiting PTP1B, this compound effectively enhances the phosphorylation of downstream targets, thereby promoting signaling. PTP1B is known to dephosphorylate the insulin receptor and its substrates, as well as JAK2, a key component of the leptin signaling pathway.[2][3][4] Therefore, its inhibition can enhance insulin and leptin sensitivity.
Q2: Why is it necessary to adjust the concentration of this compound for different cell types?
The optimal concentration of this compound can vary significantly between different cell types due to several factors:
-
Expression levels of PTP1B: Cells with higher endogenous levels of PTP1B may require a higher concentration of the inhibitor to achieve the desired effect.
-
Cell permeability: The ability of this compound to cross the cell membrane can differ between cell lines.[5]
-
Metabolic activity: The rate at which a cell metabolizes the compound can influence its effective intracellular concentration.
-
Off-target effects: Using the lowest effective concentration is crucial to minimize the risk of off-target effects and potential cytotoxicity.[5]
Q3: What are the known downstream signaling pathways affected by PTP1B inhibition?
PTP1B is a critical regulator of multiple signaling cascades. Its inhibition by this compound can modulate:
-
Insulin Signaling: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[2][3][4] Inhibition of PTP1B enhances insulin sensitivity.
-
Leptin Signaling: PTP1B dephosphorylates Janus Kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby attenuating leptin signaling.[2][3][4]
-
MAPK/ERK Pathway: PTP1B can positively influence the MAPK/ERK pathway, and its inhibition has been shown to decrease ERK phosphorylation in some cancer cell lines.[2][6]
-
STAT3 Signaling: As a downstream target of JAK2, STAT3 phosphorylation can be indirectly increased by PTP1B inhibition.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Implication of protein tyrosine phosphatase 1B in MCF-7 cell proliferation and resistance to 4-OH tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Ptp1B-IN-2 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PTP1B-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 50 nM.[1] It is classified as an "ABC type inhibitor," meaning it interacts not only with the catalytic 'A' site but also with the adjacent 'B' and 'C' sites of the enzyme. This extended interaction contributes to its high potency and selectivity.[1] this compound has demonstrated the ability to enhance insulin-mediated phosphorylation of the insulin receptor β (IRβ) and increase glucose uptake in L6 myotubes.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits significant selectivity for PTP1B over other protein tyrosine phosphatases. It is over 40-fold more selective for PTP1B than for SHP-2 and LAR, and shows 15-fold higher selectivity for PTP1B compared to the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For in vitro assays, it is recommended to prepare a stock solution of 10 mg/mL in 100% DMSO. For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For cellular assays, further dilution of the DMSO stock into aqueous buffer is necessary; ensure the final DMSO concentration is compatible with your cell line and does not exceed a level that affects cell viability or enzyme activity.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in various enzymatic assays.
Issue 1: High variability or inconsistent IC50 values.
Possible Cause 1: Inconsistent DMSO concentration in the final assay volume.
-
Explanation: Dimethyl sulfoxide (DMSO), the solvent for this compound, can enhance the activity of PTP1B at certain concentrations. If the final concentration of DMSO varies between wells (e.g., due to different volumes of inhibitor stock being added), it can lead to inconsistent enzyme activity and, consequently, variable IC50 values.
-
Solution: Maintain a constant final concentration of DMSO in all wells, including controls. This can be achieved by preparing a stock of the highest concentration of this compound to be tested and then performing serial dilutions in a buffer containing the same final DMSO concentration.
Possible Cause 2: Precipitation of this compound in the assay buffer.
-
Explanation: this compound is poorly soluble in aqueous solutions. If the final concentration of the inhibitor exceeds its solubility limit in the assay buffer, it will precipitate, leading to inaccurate results.
-
Solution: Ensure that the final concentration of this compound in the assay is below its solubility limit. It is recommended to visually inspect the wells for any signs of precipitation. If precipitation is suspected, consider reducing the final concentration of the inhibitor or optimizing the assay buffer composition. For some in vivo formulations, co-solvents like PEG300 and Tween-80 are used to improve solubility, and similar strategies might be adaptable for in vitro assays with careful validation.[2]
Possible Cause 3: Instability of PTP1B enzyme.
-
Explanation: The enzymatic activity of PTP1B can be affected by factors such as freeze-thaw cycles, improper storage, and the presence of oxidizing agents.
-
Solution: Aliquot the PTP1B enzyme to minimize freeze-thaw cycles.[3] Ensure the assay buffer contains a reducing agent like dithiothreitol (DTT) to maintain the catalytic cysteine in its active, reduced state.[4]
Issue 2: High background signal in colorimetric assays (e.g., pNPP assay).
Possible Cause 1: Intrinsic absorbance of this compound.
-
Explanation: The inhibitor itself might absorb light at the detection wavelength of the assay (e.g., 405 nm for the pNPP assay), leading to a high background signal.
-
Solution: Run a control experiment with this compound in the assay buffer without the enzyme to measure its intrinsic absorbance. Subtract this background absorbance from the values obtained in the presence of the enzyme.
Possible Cause 2: Interference with the colorimetric reagent.
-
Explanation: In assays like the malachite green assay for phosphate detection, the inhibitor could potentially interfere with the color development of the detection reagent.[3]
-
Solution: To test for this, set up a control reaction containing a known amount of phosphate (the product of the enzymatic reaction) and the inhibitor. Compare the color development to a control with phosphate alone. A difference in absorbance would indicate interference.[3]
Issue 3: Unexpected results in fluorescence-based assays.
Possible Cause 1: Intrinsic fluorescence of this compound.
-
Explanation: this compound may be fluorescent at the excitation and emission wavelengths used in the assay, leading to a high background signal.
-
Solution: Measure the fluorescence of this compound in the assay buffer alone (without the enzyme or fluorescent substrate) at the relevant wavelengths. This will determine if the inhibitor contributes to the background fluorescence.
Possible Cause 2: Quenching or enhancement of the fluorescent signal.
-
Explanation: The inhibitor might interact with the fluorescent substrate or product, leading to quenching (decrease in fluorescence) or enhancement of the signal, independent of its effect on the enzyme.
-
Solution: Perform a control experiment by incubating the fluorescent substrate/product with different concentrations of this compound in the absence of the enzyme. Any change in fluorescence intensity would indicate a direct interaction.
Experimental Protocols
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the phosphatase activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
This compound
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA[5]
-
Stop Solution: 1 M NaOH[5]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of recombinant PTP1B (e.g., to a final concentration of 15 nM) to each well, except the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of pNPP solution (e.g., to a final concentration of 2 mM) to all wells.[1]
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.[5]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
| Parameter | Recommended Concentration/Condition |
| Enzyme | Recombinant Human PTP1B |
| Inhibitor | This compound |
| Substrate | p-Nitrophenyl Phosphate (pNPP) |
| Assay Buffer | 50 mM Citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA |
| Final PTP1B Conc. | ~15 nM |
| Final pNPP Conc. | ~2 mM |
| Incubation Temp. | 37°C |
| Incubation Time | 30 minutes |
| Stop Solution | 1 M NaOH |
| Detection | Absorbance at 405 nm |
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathways
PTP1B is a key negative regulator of both the insulin and leptin signaling pathways.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for PTP1B Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound.
Caption: Workflow for a PTP1B colorimetric inhibition assay.
Logical Relationship for Troubleshooting High Variability
This diagram outlines the logical steps to troubleshoot high variability in this compound inhibition assays.
Caption: Troubleshooting logic for inconsistent PTP1B assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding of Ptp1B-IN-2
Welcome to the technical support center for Ptp1B-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC₅₀ of 50 nM.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways. It functions by dephosphorylating phosphotyrosine residues on the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and the Janus kinase 2 (JAK2), which is downstream of the leptin receptor.[2][3] By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to prolonged activation of these signaling pathways. This enhances insulin-mediated effects, such as glucose uptake, and promotes leptin sensitivity.[1][4] this compound is described as an ABC-type inhibitor, indicating that it interacts with the catalytic site as well as with the nearby B and C sites of the enzyme.[1]
Q2: How can I control for non-specific binding and off-target effects of this compound?
Controlling for non-specific binding is crucial for accurately interpreting your experimental results. Here are several recommended strategies:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired biological effect in your specific assay. This minimizes the risk of off-target activity.
-
Employ a negative control: Ideally, use a structurally similar but inactive analog of this compound. While a specific inactive analog for this compound is not readily commercially available, you can consider using a compound from the same chemical class that has been shown to be inactive against PTP1B in the literature. If a suitable inactive analog cannot be sourced, using a vehicle control (e.g., DMSO) is essential.
-
Perform rescue experiments: If you are working with a cell line, you can perform a rescue experiment by overexpressing a PTP1B mutant that is resistant to this compound while the endogenous PTP1B is knocked down. This can help confirm that the observed phenotype is specifically due to the inhibition of PTP1B.
-
Characterize the selectivity profile: this compound has demonstrated good selectivity over some other phosphatases.[1] However, for comprehensive off-target assessment, consider screening against a panel of phosphatases and kinases, especially those with related active site structures.
Q3: What is the selectivity profile of this compound?
This compound exhibits good selectivity for PTP1B over other related protein tyrosine phosphatases. Specifically, it has been shown to be:
-
40-fold selective for PTP1B over SHP-2 and LAR.[1]
-
15-fold selective for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1]
Due to the high conservation of the active site among PTPs, achieving perfect selectivity can be challenging.[2] Therefore, it is important to consider potential off-target effects, especially at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on the phosphorylation of a known PTP1B substrate (e.g., IR, IRS-1). | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and experimental conditions. |
| Inhibitor is inactive. | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions. | |
| Cell permeability issues. | While many modern inhibitors have improved cell permeability, this can still be a factor. Confirm target engagement within the cell using methods like cellular thermal shift assays (CETSA) or immunoprecipitation of PTP1B followed by mass spectrometry to detect bound inhibitor. | |
| High endogenous phosphatase activity. | Ensure that your lysis and wash buffers for biochemical analyses contain appropriate phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylation status of your protein of interest.[5] | |
| Unexpected or off-target phenotypes are observed. | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response experiments. |
| The phenotype is due to inhibition of a different phosphatase or kinase. | Refer to the selectivity profile of this compound. If data is unavailable for the suspected off-target, consider using an inhibitor specific to that target to see if it recapitulates the phenotype. Broader kinase or phosphatase screening can provide more definitive answers. | |
| The phenotype is a downstream consequence of PTP1B inhibition in a previously uncharacterized pathway. | PTP1B has a complex role in various signaling pathways beyond insulin and leptin signaling.[2] Carefully review the literature for other known functions of PTP1B that might explain the observed phenotype. | |
| High background in Western blots for phosphorylated proteins. | Non-specific antibody binding. | Optimize your Western blotting protocol, including blocking conditions and antibody concentrations. Ensure the use of appropriate controls, such as isotype controls for immunoprecipitation. |
| Sub-optimal lysis or wash conditions. | Use appropriate detergents and salt concentrations in your buffers to minimize non-specific protein interactions. | |
| Difficulty in reproducing results. | Inconsistent experimental conditions. | Maintain consistency in cell passage number, confluency, serum batches, and inhibitor treatment times. |
| Variability in inhibitor stock solutions. | Prepare and aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin Receptor (IR) Phosphorylation
This protocol is designed to assess the effect of this compound on insulin-stimulated IR phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Insulin
-
Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)
-
Protease inhibitor cocktail
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-IR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-IR antibody as a loading control.
-
Protocol 2: In Vitro PTP1B Enzymatic Assay
This protocol measures the direct inhibitory effect of this compound on recombinant PTP1B activity using a colorimetric substrate.
Materials:
-
Recombinant human PTP1B
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add PTP1B assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add recombinant PTP1B to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for 15-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 3: Glucose Uptake Assay
This protocol assesses the functional effect of this compound on glucose uptake in a cell-based model.
Materials:
-
Adipocytes (e.g., differentiated 3T3-L1) or myotubes (e.g., differentiated C2C12)
-
Cell culture medium
-
This compound
-
DMSO
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation fluid and counter (for radiolabeled glucose) or plate reader/flow cytometer (for fluorescent glucose)
Procedure:
-
Cell Culture and Differentiation:
-
Culture and differentiate cells according to standard protocols.
-
-
Inhibitor and Insulin Treatment:
-
Serum-starve the differentiated cells for 2-4 hours.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with or without insulin (e.g., 100 nM) for 30 minutes.
-
-
Glucose Uptake:
-
Wash cells twice with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 5-10 minutes.
-
-
Assay Termination and Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells (e.g., with 0.1% SDS).
-
For radiolabeled glucose, add the lysate to scintillation fluid and measure radioactivity.
-
For fluorescent glucose, measure the fluorescence using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the glucose uptake to the total protein content of each sample.
-
Visualizations
PTP1B Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound in cellular and biochemical assays.
Logic Diagram for Troubleshooting Non-Specific Binding
Caption: Decision tree for troubleshooting non-specific effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTP1B Inhibitors: Ptp1B-IN-2 vs. Trodusquemine (MSI-1436)
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1] This guide provides an objective comparison of two prominent PTP1B inhibitors: Ptp1B-IN-2, a potent small molecule inhibitor, and Trodusquemine (MSI-1436), a naturally derived aminosterol that has undergone clinical investigation.
Performance and Properties: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and Trodusquemine, offering a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | Trodusquemine (MSI-1436) |
| PTP1B IC50 | 50 nM | ~1 µM[2] |
| Mechanism of Action | Competitive | Non-competitive, allosteric[2][3] |
Table 2: Selectivity Profile
| Phosphatase | This compound (Selectivity Fold) | Trodusquemine (MSI-1436) (Selectivity Fold) |
| TCPTP | >15-fold | >200-fold[2] |
| SHP-2 | >40-fold | Data not readily available |
| LAR | >40-fold | Data not readily available |
Table 3: Cellular and In Vivo Effects
| Effect | This compound | Trodusquemine (MSI-1436) |
| Insulin-stimulated Glucose Uptake | Increased in L6 myotubes | Improves glucose uptake in liver tissue[4] |
| Body Weight Reduction | Data not readily available | Causes fat-specific weight loss in diet-induced obese mice[5] |
| Plasma Insulin and Leptin Levels | Data not readily available | Improved levels in mice[5] |
| Atherosclerosis | Data not readily available | Prevents and reverses atherosclerotic plaque formation in mice |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.
PTP1B Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)
This assay quantifies the inhibitory activity of a compound against PTP1B by measuring the dephosphorylation of a chromogenic substrate, pNPP.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compounds (this compound or Trodusquemine) dissolved in DMSO
-
5 M NaOH (Stop Solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (vehicle control) to each well.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of recombinant PTP1B enzyme solution (final concentration 20–75 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration equal to the KM of the enzyme).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH to each well.[6]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells to assess the effect of PTP1B inhibitors on insulin-stimulated glucose transport.
Materials:
-
Adherent cells (e.g., L6 myotubes, HepG2)
-
Cell culture medium (with and without glucose and serum)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin
-
Test compounds (this compound or Trodusquemine)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow overnight.
-
Wash the cells with PBS and then starve them in serum-free, glucose-free medium for 2-4 hours.
-
Treat the cells with the desired concentrations of the test compounds in serum-free medium for 1 hour.
-
Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes to stimulate glucose uptake.
-
Add 2-NBDG to a final concentration of 100-200 µg/ml and incubate for 10-30 minutes.[7]
-
Terminate the assay by removing the 2-NBDG containing medium and washing the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm) or visualize by fluorescence microscopy.[7]
Western Blot for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (a downstream marker of insulin signaling) in cell lysates following treatment with PTP1B inhibitors.
Materials:
-
Cell lysates from cells treated with test compounds and insulin
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells after treatment with this compound or Trodusquemine and insulin stimulation.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total Akt.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
References
- 1. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-Head Comparison: Ptp1B-IN-2 vs. Claramine in PTP1B Inhibition and Insulin Signaling
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B) is a critical step in investigating metabolic diseases and related signaling pathways. This guide provides a detailed, data-driven comparison of two PTP1B inhibitors: Ptp1B-IN-2 and Claramine. We will delve into their mechanisms of action, present their performance based on available experimental data, and provide standardized protocols for key assays to facilitate reproducible research.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor (IR) and its substrates. Both this compound and Claramine have emerged as significant research tools for studying the physiological and pathological roles of PTP1B.
At a Glance: Key Performance Indicators
The following table summarizes the quantitative data available for this compound and Claramine, offering a direct comparison of their biochemical potency, selectivity, and cellular activity.
| Parameter | This compound | Claramine |
| PTP1B IC50 | 50 nM[1][2] | Not explicitly defined in reviewed literature; potent inhibition demonstrated[3][4][5] |
| Selectivity | >15-fold vs. TCPTP; >40-fold vs. SHP-2 & LAR[1] | Selective for PTP1B over the closely related TC-PTP[3][4] |
| Mechanism of Action | Active site inhibitor (interacts with A, B, and C sites)[1] | Polyaminosteroid derivative, analog of Trodusquemine[3][5] |
| Cellular Activity | Enhances insulin-mediated IRβ phosphorylation (at 15 µM and 30 µM) and glucose uptake in L6 myotubes (at 5, 10, and 20 µM)[1] | Increases phosphorylation of IRβ, Akt, and GSK3β; restores glycemic control in diabetic mice[3][4] |
| In Vivo Efficacy | Data not available in reviewed literature | Effective in diabetic mice at 5 mg/kg (intraperitoneal injection)[4][6] |
| Blood-Brain Barrier Permeability | Data not available in reviewed literature | Yes[4][5] |
Mechanism of Action and Signaling Pathways
This compound is a potent, small molecule inhibitor that directly targets the active site of PTP1B. Its binding extends deep into the catalytic pocket, interacting with key residues across multiple sites (A, B, and C), which contributes to its high potency.[1]
Claramine, a synthetic polyaminosteroid derivative and an analog of the naturally occurring PTP1B inhibitor Trodusquemine, also demonstrates potent and selective inhibition of PTP1B.[3][5] Its mechanism enhances insulin signaling by preventing the dephosphorylation of the insulin receptor and downstream targets.
The inhibition of PTP1B by either compound leads to the hyperphosphorylation of the insulin receptor and its substrates (like IRS-1), subsequently activating the PI3K/Akt signaling pathway. This cascade ultimately promotes glucose uptake and utilization, thereby improving insulin sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Labchem Catalog [catalog.labchem.com.my]
- 3. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 6. researchgate.net [researchgate.net]
Ptp1B-IN-2: A Comparative Guide to its Selectivity Against TCPTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-2, with other alternative inhibitors, focusing on its selectivity against the closely related T-cell protein tyrosine phosphatase (TCPTP). The following sections present quantitative data, detailed experimental protocols, and visualizations to objectively assess the performance of this compound.
Data Presentation: Inhibitor Selectivity Profile
The development of selective PTP1B inhibitors is a significant challenge due to the high degree of homology in the catalytic domains of PTP1B and TCPTP.[1] this compound has emerged as a potent and selective inhibitor of PTP1B. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other notable PTP1B inhibitors against both PTP1B and TCPTP, allowing for a direct comparison of their selectivity.
| Inhibitor | PTP1B IC50 | TCPTP IC50 | Selectivity (TCPTP/PTP1B) |
| This compound | 50 nM | 760 nM | ~15-fold |
| Trodusquemine (MSI-1436) | 1 µM | 224 µM | ~224-fold |
| JTT-551 | 0.22 µM (Ki) | 9.3 µM (Ki) | ~42-fold |
| Compound 44 | 140 nM | 1290 nM | ~9-fold |
| Compound 39 | - | - | 26-fold |
| Compound 31 | - | - | ~20-fold |
| Compound 27 (4-chloro variant) | - | - | 6-fold |
| AU-008 | 67 µM | 180 µM | ~3-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A higher selectivity ratio indicates a greater preference for inhibiting PTP1B over TCPTP.
Experimental Protocols
The determination of inhibitor selectivity against PTP1B and TCPTP is typically performed using an in vitro phosphatase assay. The most common method is the p-nitrophenyl phosphate (pNPP) assay, a colorimetric assay that measures the enzymatic hydrolysis of the substrate pNPP.
p-Nitrophenyl Phosphate (pNPP) Assay for PTP1B/TCPTP Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B and TCPTP.
Materials:
-
Recombinant human PTP1B and TCPTP enzymes
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 1N NaOH)
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the recombinant PTP1B and TCPTP enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a serial dilution of the test compound in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
PTP1B or TCPTP enzyme
-
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Substrate Addition and Incubation:
-
Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well. The final concentration of pNPP should ideally be at or near its Michaelis-Menten constant (Km) for each enzyme.
-
Incubate the reaction mixture at the same controlled temperature for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Absorbance Measurement:
-
Stop the reaction by adding a stop solution (e.g., 1N NaOH) to each well. The alkaline conditions will also enhance the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model) using appropriate software.
-
Mandatory Visualizations
Signaling Pathways
Caption: PTP1B and TCPTP negatively regulate key signaling pathways.
Experimental Workflow
Caption: Experimental workflow for determining inhibitor selectivity.
References
Validating Ptp1B-IN-2 Target Engagement in Cells: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative overview of methods to validate the cellular target engagement of Ptp1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). For comparative purposes, we include data and methodologies related to Trodusquemine (MSI-1436), a well-characterized allosteric PTP1B inhibitor.
Introduction to PTP1B and its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2] It acts by dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1][3] Overactivity of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[4][5]
This compound is a potent, active-site-directed inhibitor of PTP1B.[6] In contrast, Trodusquemine is a natural compound that acts as a non-competitive, allosteric inhibitor, binding to the C-terminal region of PTP1B.[1][7] Validating that these compounds engage PTP1B within a cellular environment is a critical step in their development as therapeutic agents.
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade. Inhibition of PTP1B is expected to block this negative regulation, leading to increased phosphorylation of the insulin receptor and its downstream effectors.
Comparison of PTP1B Inhibitors
The following table summarizes the key characteristics and cellular activities of this compound and Trodusquemine. Direct comparison of cellular potency is challenging due to variations in experimental systems reported in the literature.
| Feature | This compound | Trodusquemine (MSI-1436) |
| Mechanism of Action | ATP-competitive, active-site inhibitor | Allosteric, non-competitive inhibitor[1][7] |
| In Vitro IC₅₀ vs PTP1B | 50 nM[6] | ~1 µM[7] |
| Selectivity | >15-fold over TCPTP; >40-fold over SHP-2, LAR[6] | >200-fold over TCPTP[7] |
| Cellular Target Engagement | Enhances insulin-mediated IRβ phosphorylation in L6 myotubes (at 15-30 µM)[6] | Enhances insulin-stimulated IRβ phosphorylation in HepG2 cells[7][8] |
| Cellular Functional Outcome | Increases insulin-stimulated glucose uptake in L6 myotubes (5-20 µM)[6] | Improves glucose tolerance and insulin sensitivity in vivo[9] |
Experimental Protocols for Target Engagement Validation
Three primary methods are recommended for validating PTP1B target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct physical binding of an inhibitor to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, L6 myotubes) and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[10]
-
Heating: Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[11]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble PTP1B in each sample by Western Blotting using a PTP1B-specific antibody.
-
Data Interpretation: A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the vehicle control.
Substrate Phosphorylation by Western Blot
This method provides a direct functional readout of PTP1B inhibition. Since PTP1B dephosphorylates the insulin receptor, its inhibition should lead to a measurable increase in IR phosphorylation upon insulin stimulation.
Detailed Protocol:
-
Cell Culture and Serum Starvation: Plate cells (e.g., HepG2) and grow to near confluency. Serum-starve the cells for 4-6 hours in serum-free media.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) at 37°C.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors (critical for preserving phosphorylation).[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[12]
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the insulin receptor beta subunit (e.g., anti-p-IRβ Tyr1150/1151).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total IRβ or a loading control (e.g., GAPDH) to normalize the phosphorylation signal.
-
Data Analysis: Quantify band intensities to determine the fold-change in IR phosphorylation relative to the insulin-stimulated vehicle control. Plotting this change against inhibitor concentration allows for the determination of a cellular EC₅₀.
In-Cell Western™ (ICW) Assay
The In-Cell Western (ICW) assay is a higher-throughput alternative to traditional Western blotting for quantifying protein phosphorylation directly in microplates.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate. Perform serum starvation, inhibitor pre-treatment, and insulin stimulation as described for the Western Blot protocol.
-
Fixation and Permeabilization: After stimulation, remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes. Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 5% BSA) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of two primary antibodies from different host species (e.g., rabbit anti-p-IRβ and mouse anti-total IRβ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells a final time and scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®). The software quantifies the fluorescence intensity in each channel. The signal for the phosphorylated protein is normalized to the signal for the total protein in the same well.
Conclusion
Validating the cellular target engagement of this compound is essential for its preclinical development. The methods outlined in this guide provide a robust framework for confirming direct binding and assessing the functional consequences of PTP1B inhibition in cells. The Cellular Thermal Shift Assay (CETSA) offers definitive proof of physical interaction between this compound and PTP1B. Assays measuring substrate phosphorylation , either through traditional Western Blotting or higher-throughput In-Cell Westerns , provide critical functional evidence of the inhibitor's efficacy in modulating the PTP1B signaling pathway. By employing these methods, researchers can generate the necessary data to confidently advance this compound and other novel PTP1B inhibitors through the drug discovery pipeline.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PTP1B with Trodusquemine: A Novel Approach for Atherosclerosis [ijaresm.com]
- 10. PTP1B-dependent insulin receptor phosphorylation/residency in the endocytic recycling compartment of CHO-IR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducible Knockdown of Endothelial Protein Tyrosine Phosphatase-1B Promotes Neointima Formation in Obese Mice by Enhancing Endothelial Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
PTP1B-IN-2 vs. siRNA Knockdown of PTP1B: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of Protein Tyrosine Phosphatase 1B (PTP1B) in cellular signaling and disease, the choice between a small molecule inhibitor and a gene silencing approach is a critical one. This guide provides an objective comparison of Ptp1B-IN-2, a potent PTP1B inhibitor, and siRNA-mediated knockdown of PTP1B, offering experimental data, detailed protocols, and visual aids to inform your experimental design.
Introduction to PTP1B Targeting Strategies
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in various signaling pathways, including the insulin and leptin signaling cascades.[1][2] Its role in metabolic diseases and cancer has made it an attractive therapeutic target. Two primary methods for interrogating PTP1B function in a laboratory setting are direct enzymatic inhibition with small molecules and the reduction of its expression levels using small interfering RNA (siRNA).
This compound is a potent, cell-permeable small molecule inhibitor that directly binds to the active site of the PTP1B enzyme, preventing it from dephosphorylating its substrates.[3] This leads to a rapid and reversible inhibition of PTP1B's catalytic activity.
siRNA knockdown of PTP1B involves the introduction of short, double-stranded RNA molecules that are complementary to the PTP1B messenger RNA (mRNA). This triggers the RNA interference (RNAi) pathway, leading to the degradation of the PTP1B mRNA and consequently, a reduction in the synthesis of the PTP1B protein.[] This approach offers a way to study the effects of reduced PTP1B levels over a longer duration.
Performance Comparison: this compound vs. siRNA Knockdown
The choice between these two powerful techniques depends on the specific experimental goals, desired duration of effect, and considerations regarding specificity and potential off-target effects. The following tables summarize the key performance characteristics of each method based on available experimental data.
Table 1: Efficacy and Potency
| Parameter | This compound | siRNA Knockdown of PTP1B |
| Mechanism of Action | Reversible, competitive inhibitor of PTP1B enzymatic activity.[3] | Post-transcriptional gene silencing by mRNA degradation.[] |
| Target | PTP1B protein | PTP1B mRNA |
| Potency/Efficiency | IC50 of 50 nM against PTP1B.[3] | Up to 84% reduction in mRNA levels and ~59-76% reduction in protein levels.[5][6] |
| Onset of Effect | Rapid, within minutes to hours of administration. | Slower, typically requires 24-72 hours for significant protein knockdown.[7] |
| Duration of Effect | Dependent on compound half-life and clearance. | Transient, typically lasts for 3-7 days in dividing cells.[8] |
| Reversibility | Reversible upon removal of the compound.[9] | Reversible as siRNA is degraded and diluted with cell division.[][10] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound | siRNA Knockdown of PTP1B |
| Specificity | >40-fold selectivity over SHP-2 and LAR; 15-fold selectivity over TCPTP.[3] | Highly specific to the target mRNA sequence. |
| Known Off-Target Effects | Potential for inhibition of other phosphatases, especially at higher concentrations. The high degree of conservation in the active sites of protein tyrosine phosphatases presents a challenge for developing highly selective inhibitors.[2] | "Seed region" mediated off-target silencing of unintended mRNAs with partial complementarity.[11] Can induce an interferon response. |
| Mitigation of Off-Target Effects | Use at the lowest effective concentration; comprehensive screening against a panel of phosphatases. | Chemical modifications of siRNA, pooling multiple siRNAs targeting the same gene, careful sequence design, and using the lowest effective concentration. |
Experimental Protocols
Protocol 1: PTP1B Inhibition Assay using this compound
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on PTP1B enzymatic activity in vitro.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed amount of recombinant PTP1B enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the PTP1B substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding NaOH if using pNPP).
-
Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: siRNA-Mediated Knockdown of PTP1B in Cultured Cells
This protocol provides a general guideline for transfecting cells with PTP1B siRNA to achieve protein knockdown.
Materials:
-
PTP1B siRNA duplexes (validated sequences are recommended)
-
Non-targeting control siRNA
-
Cultured mammalian cells
-
Cell culture medium and serum
-
Transfection reagent (e.g., lipid-based)
-
Serum-free medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
One day before transfection, seed cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.
-
On the day of transfection, dilute the PTP1B siRNA and control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Aspirate the culture medium from the cells and wash with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add complete growth medium (with serum) to the cells.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and assess PTP1B protein levels by Western blotting or mRNA levels by qRT-PCR to confirm knockdown efficiency.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PTP1B's role in insulin signaling and points of intervention.
Caption: Overview of experimental workflows for this compound and siRNA.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for studying PTP1B function. This compound offers a rapid, reversible, and titratable method for inhibiting PTP1B's enzymatic activity, making it ideal for studying the immediate consequences of PTP1B inhibition. However, careful consideration of its selectivity profile is necessary.
On the other hand, siRNA knockdown provides a way to study the effects of reduced PTP1B protein levels over a more extended period. While highly specific to its target mRNA, the potential for off-target effects requires careful experimental design and validation. The slower onset of action also means it is less suitable for studying rapid signaling events.
The ultimate choice between these two approaches will depend on the specific research question. For acute studies on enzymatic function and its immediate downstream effects, this compound is a strong candidate. For studies requiring a sustained reduction in PTP1B protein levels to observe longer-term cellular phenotypes, siRNA knockdown is the more appropriate choice. For comprehensive validation, researchers may consider using both methods to confirm that the observed phenotypes are indeed due to the modulation of PTP1B.
References
- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Orthogonal Methods for Validating Ptp1B-IN-2 Efficacy
This guide provides a comparative overview of orthogonal experimental methods to confirm the cellular and molecular effects of Ptp1B-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1]. PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers[2][3]. Validating the on-target effects of an inhibitor like this compound requires a multi-faceted approach, using independent techniques to build a robust body of evidence[4]. This document outlines key validation tiers, from direct enzyme inhibition to downstream functional outcomes, providing detailed protocols and data interpretation guidelines for researchers in drug discovery and cell biology.
PTP1B Signaling Pathways and the Action of this compound
PTP1B primarily dephosphorylates and thus inactivates the Insulin Receptor (IR) and its substrate (IRS-1), as well as Janus Kinase 2 (JAK2), a key component of the leptin signaling pathway.[5][6] By inhibiting PTP1B, this compound is expected to enhance these signaling cascades, leading to increased downstream effects such as Akt and STAT3 phosphorylation.[3][7]
Tier 1: Direct Target Engagement and Enzymatic Inhibition
The first step is to confirm that this compound directly interacts with and inhibits the enzymatic activity of PTP1B. This is typically achieved using a combination of in vitro biochemical assays and cell-based target engagement methods.
Comparison of Tier 1 Methods
| Method | Principle | Throughput | Data Output | Pros | Cons |
| In Vitro Enzymatic Assay | Measures the dephosphorylation of a synthetic substrate (e.g., pNPP) by recombinant PTP1B enzyme.[8][9] | High | Quantitative (IC50) | Direct measure of enzymatic inhibition; cost-effective; allows for kinetic studies.[10] | Lacks cellular context; may not reflect in-cell potency. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of PTP1B in cells upon ligand binding. | Medium | Semi-quantitative (Tagg) | Confirms target binding in a native cellular environment; no labels required. | Indirect measure of inhibition; requires specific antibodies and optimization. |
| Immunoprecipitation-Western Blot | PTP1B is pulled down from cell lysates treated with the inhibitor, and the phosphorylation of a known substrate is assessed. | Low | Qualitative/Semi-quantitative | Demonstrates effect on endogenous enzyme-substrate interactions within a cellular context. | Technically demanding; potential for artifacts; low throughput. |
Experimental Protocol: In Vitro PTP1B Colorimetric Assay
This protocol is adapted from standard procedures using the substrate p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product upon dephosphorylation.[10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme Solution: Dilute human recombinant PTP1B in ice-cold Assay Buffer to a working concentration of 0.5-1.0 µg/mL.
-
Substrate Solution: Prepare a 100 mM stock of pNPP in Assay Buffer. Dilute to a working concentration of 20 mM.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution in Assay Buffer (final DMSO concentration should be <1%).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted this compound or vehicle (Assay Buffer with DMSO) to appropriate wells.
-
Add 85 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted PTP1B enzyme solution to initiate the reaction. For the 'no enzyme' control, add 5 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the 20 mM pNPP substrate solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Tier 2: Proximal Cellular Effects on PTP1B Substrates
After confirming direct inhibition, the next step is to verify that this compound increases the phosphorylation of PTP1B's direct substrates within a cellular environment. The primary targets are the Insulin Receptor, IRS-1, and JAK2.[5]
References
- 1. This compound | PTP1B inhibitor | Probechem Biochemicals [probechem.com]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 9. 4.2. PTP1B Enzymatic Assay [bio-protocol.org]
- 10. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PTP1B-IN-2 Activity Across Human, Mouse, and Rat
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the activity of the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-2, across three key preclinical species: human, mouse, and rat. PTP1B is a well-validated therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers. Understanding the cross-species activity of inhibitors is crucial for the successful translation of preclinical findings to clinical applications.
Executive Summary
Data Presentation: this compound Activity
The primary reported inhibitory activity for this compound is an IC50 of 50 nM.[1] The species of the PTP1B enzyme used to determine this value is not consistently specified in publicly available literature. However, the high sequence identity of the PTP1B catalytic domain across human, mouse, and rat suggests that the potency of this compound is likely to be comparable in all three species.
| Parameter | Value | Species (if specified) | Reference |
| IC50 | 50 nM | Not Specified | [1] |
Note on Species Selectivity: this compound has demonstrated significant selectivity for PTP1B over other protein tyrosine phosphatases, including SHP-2, LAR, and the highly homologous TCPTP.[1] This selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition can lead to undesirable side effects.
In Silico and Structural Insights
This compound is classified as an "ABC type inhibitor," indicating that it interacts not only with the catalytic 'A' site but also with the adjacent 'B' and 'C' sites.[1] This multi-site interaction contributes to its high potency and selectivity. The amino acid residues constituting these binding sites are highly conserved among human, mouse, and rat PTP1B, further supporting the likelihood of similar inhibitory activity across these species. Computational studies have suggested that for certain inhibitors, rat PTP1B may serve as a more predictive model for human PTP1B than mouse PTP1B.[2]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) of a compound against PTP1B is typically performed using an in vitro enzymatic assay. A common and well-established method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).
PTP1B Enzymatic Assay Protocol (using pNPP)
1. Materials:
- Recombinant human, mouse, or rat PTP1B enzyme
- This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Substrate: p-nitrophenyl phosphate (pNPP)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
- Prepare a serial dilution of this compound in the assay buffer.
- In a 96-well plate, add a fixed amount of the recombinant PTP1B enzyme to each well.
- Add the various concentrations of this compound to the wells. Include a control well with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
- Stop the reaction by adding a strong base (e.g., 1 M NaOH). The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which is yellow in alkaline conditions.
- Measure the absorbance of each well at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of this compound relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of PTP1B in Insulin Regulation
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent and selective inhibitor of PTP1B. The high degree of sequence and structural conservation of the PTP1B enzyme across human, mouse, and rat strongly suggests that the inhibitory activity of this compound will be similar in these species. This cross-reactivity is a favorable characteristic for a drug candidate, as it supports the relevance of preclinical animal models in predicting human efficacy. Further studies directly comparing the potency of this compound against purified PTP1B from all three species would provide definitive confirmation of its cross-species activity profile. Researchers can utilize the provided experimental protocol to conduct such comparative studies and further elucidate the therapeutic potential of this promising inhibitor.
References
Ptp1B-IN-2: A Comparative Analysis of Potency and Mechanistic Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-2, focusing on its inhibitory potency (IC50), selectivity, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the study of PTP1B-mediated signaling pathways and the development of novel therapeutics for metabolic diseases.
Quantitative Analysis of this compound Potency
This compound has been identified as a potent inhibitor of PTP1B. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The table below summarizes the reported IC50 value for this compound against PTP1B and its selectivity over other related phosphatases.
| Inhibitor | Target | IC50 Value | Selectivity | Assay Type |
| This compound | PTP1B | 50 nM[1] | >40-fold vs. SHP-2 and LAR; >15-fold vs. TCPTP[1] | Cell-free enzymatic assay[1] |
This data highlights the high potency and selectivity of this compound for PTP1B. A lower IC50 value indicates a more potent inhibitor, and the selectivity profile suggests that this compound is less likely to cause off-target effects by inhibiting other phosphatases.
Experimental Protocol: PTP1B Enzymatic Assay for IC50 Determination
The determination of IC50 values for PTP1B inhibitors is typically performed using a colorimetric enzymatic assay. The following is a generalized protocol based on commonly employed methodologies.
Objective: To measure the enzymatic activity of PTP1B in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[2]
-
Stop Solution (e.g., 1 M NaOH)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the PTP1B inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the PTP1B enzyme, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.[4]
-
Initiation of Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.[2]
-
Termination of Reaction: Stop the reaction by adding the stop solution.[2]
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[2][3]
-
Data Analysis: Plot the percentage of PTP1B inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the PTP1B enzyme activity.
PTP1B Signaling Pathway
PTP1B is a key negative regulator in the insulin and leptin signaling pathways.[5][6] By dephosphorylating critical tyrosine residues on the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling, leading to decreased glucose uptake and increased appetite, respectively.[6]
The diagram illustrates that PTP1B acts as a phosphatase on the activated, phosphorylated forms of the insulin receptor (p-IR) and JAK2 (p-JAK2). By removing the phosphate groups, PTP1B inactivates these signaling molecules, thereby dampening the cellular response to insulin and leptin. This compound, by inhibiting PTP1B, is expected to enhance both insulin and leptin sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
PTP1B-IN-2 in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PTP1B-IN-2 and its potential in combination with other therapeutic agents. This document summarizes key experimental data, details relevant protocols, and visualizes complex biological pathways to support further research and development in this promising area.
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in key signaling pathways, including those for insulin and leptin.[1] Its role in metabolic diseases like type 2 diabetes and obesity, as well as in various cancers, has made it a significant target for therapeutic intervention.[2] this compound is a potent and selective inhibitor of PTP1B, and this guide will explore its established in vitro effects and the broader potential for PTP1B inhibitors in combination therapies.
This compound: Standalone Performance
This compound has demonstrated significant potency and selectivity in preclinical studies.
Table 1: In Vitro Performance of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 50 nM | In vitro enzyme assay | [3] |
| Selectivity | >40-fold vs. SHP-2 & LAR | In vitro enzyme assay | [3] |
| >15-fold vs. TCPTP | In vitro enzyme assay | [3] | |
| Insulin-mediated IRβ Phosphorylation | Increased at 15 µM and 30 µM | L6 myotubes | [3] |
| Insulin-stimulated Glucose Uptake | 16.0% increase at 5 µM | L6 myotubes | [3] |
| 19.0% increase at 10 µM | L6 myotubes | [3] | |
| 38.1% increase at 20 µM | L6 myotubes | [3] |
Experimental Protocols
PTP1B Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the PTP1B enzyme.
-
Reagents : Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4), and the test compound (this compound).
-
Procedure :
-
This compound is serially diluted and pre-incubated with the PTP1B enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of pNPP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped by adding a strong base (e.g., NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Insulin-Mediated IRβ Phosphorylation Assay
This western blot-based assay determines the effect of a PTP1B inhibitor on the phosphorylation status of the insulin receptor beta subunit (IRβ).
-
Cell Culture : L6 myotubes are cultured to confluence and then serum-starved.
-
Treatment : Cells are pre-treated with this compound at various concentrations, followed by stimulation with insulin.
-
Lysis : Cells are lysed, and protein concentration is determined.
-
Western Blotting :
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IRβ (p-IRβ).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total IRβ as a loading control.
-
-
Quantification : The band intensities for p-IRβ are normalized to total IRβ to determine the relative increase in phosphorylation.
Insulin-Stimulated Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
-
Cell Culture : L6 myotubes are differentiated in multi-well plates.
-
Treatment : Cells are serum-starved and then treated with this compound at different concentrations, followed by insulin stimulation.
-
Glucose Uptake : A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the cells for a specific time.
-
Lysis and Scintillation Counting : The reaction is stopped, cells are washed and lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis : The amount of glucose uptake is calculated and compared between treated and untreated cells.
PTP1B Inhibitors in Combination Therapy: A Comparative Outlook
While specific combination therapy data for this compound is not yet publicly available, studies with other PTP1B inhibitors provide a strong rationale for its potential in combined therapeutic strategies.
Combination with Immunotherapy
The tumor microenvironment presents a significant challenge in cancer treatment. PTP1B has been implicated in regulating the immune response, making its inhibition a promising strategy to enhance immunotherapy.
A recent study investigated a triple therapy regimen in non-small cell lung cancer (NSCLC) mouse models, combining a generic PTP1B inhibitor with a PD-1 antibody and a TNFR2 blocker.[4][5]
Table 2: Performance of a PTP1B Inhibitor in Combination with Immunotherapy in NSCLC Mouse Models
| Treatment Group | Key Outcomes | Reference |
| PTP1B inhibitor + anti-PD-1 + anti-TNFR2 | Significantly reduced tumor volume | [4][5] |
| Extended survival | [4][5] | |
| Increased proportion of CD8+ T cells | [4][5] | |
| Reduced proportion of Treg cells | [4][5] | |
| Decreased PD-L1, PTP1B, and TNFR2 expression in tumor tissue | [4][5] |
These findings suggest that PTP1B inhibition can enhance the efficacy of checkpoint inhibitors by modulating the tumor immune microenvironment.[4][5]
Combination with Chemotherapy and Radiotherapy
Traditional cancer therapies like chemotherapy and radiotherapy can be limited by tumor-mediated immune suppression. PTP1B inhibition has been shown to rescue the anti-tumor immune response in preclinical models.
Table 3: Performance of a PTP1B Inhibitor in Combination with Chemotherapy/Radiotherapy
| Combination | Key Outcomes | Reference |
| PTP1B inhibitor + Chemotherapy/Radiotherapy | 40% to 90% reduction in tumor growth | [6] |
| Enhanced innate immune response to DAMPs | [6] | |
| Increased immune infiltration into tumors | [6] |
This suggests that combining PTP1B inhibitors with conventional cancer treatments could overcome therapeutic resistance.[6]
Combination with Metformin in Diabetes
Metformin is a first-line treatment for type 2 diabetes. Studies have shown that metformin can inhibit PTP1B activity, suggesting a potential for synergistic effects when combined with a dedicated PTP1B inhibitor.[7][8] Combining this compound with metformin could potentially lead to a more potent and durable glycemic control.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Caption: PTP1B inhibitor mechanism in enhancing cancer immunotherapy.
Caption: Workflow for an insulin-stimulated glucose uptake assay.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of PTP1B with demonstrated efficacy in enhancing insulin signaling and glucose uptake in vitro. While direct evidence for its use in combination therapy is pending, the broader class of PTP1B inhibitors has shown significant promise in synergistic applications with immunotherapy, chemotherapy, and radiotherapy in cancer models. Furthermore, the mechanistic overlap with drugs like metformin suggests a strong potential for combination therapy in metabolic diseases.
Future research should focus on evaluating this compound in combination with these and other therapeutic agents in relevant preclinical models. Such studies will be crucial in defining the optimal combination strategies and advancing this promising therapeutic approach towards clinical application.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The combination of a PTP1B inhibitor, TNFR2 blocker, and PD‑1 antibody suppresses the progression of non‑small cell lung cancer tumors by enhancing immunocompetence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Adenine nucleotide-mediated regulation of hepatic PTP1B activity in mouse models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ptp1B-IN-2: A Sharper Tool in the Shed for Targeting Protein Tyrosine Phosphatase 1B
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) has been a long-standing challenge in the pursuit of novel therapeutics for metabolic diseases. Ptp1B-IN-2 emerges as a promising candidate, demonstrating significant improvements in potency and selectivity over its first-generation predecessors. This guide provides an objective comparison, supported by experimental data, to highlight the advancements offered by this compound.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] However, the development of PTP1B inhibitors has been hampered by challenges in achieving selectivity against other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP), and in attaining good cell permeability and oral bioavailability.[2][3] First-generation inhibitors, while groundbreaking, often fell short in these aspects, leading to discontinuation in clinical trials due to insufficient efficacy or undesirable side effects.[3]
This compound represents a significant step forward, addressing many of the limitations of earlier inhibitors. This guide will delve into a comparative analysis of its performance against notable first-generation PTP1B inhibitors like Ertiprotafib, Trodusquemine, and JTT-551.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key performance indicators of this compound against first-generation PTP1B inhibitors, providing a clear, data-driven comparison of their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | PTP1B IC50/Ki | TCPTP Ki | Selectivity (TCPTP/PTP1B) | Other PTPs Inhibited |
| This compound | 50 nM (IC50) [4] | - | >15-fold vs TCPTP [4] | SHP-2, LAR (>40-fold selective)[4] |
| Ertiprotafib | - | - | - | Dual PPARα/γ agonist, IKK-β inhibitor[5][6] |
| Trodusquemine | 1 µM (IC50)[7] | - | - | Dopamine and norepinephrine transporters[7][8] |
| JTT-551 | 0.22 µM (Ki)[9][10] | 9.3 µM[9][10] | ~42-fold | CD45, LAR (>30 µM)[9][10] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Effect | Concentration |
| This compound | L6 myotubes | Enhances insulin-mediated IRβ phosphorylation | 15 µM and 30 µM[4] |
| L6 myotubes | Increases insulin-stimulated glucose uptake | 5, 10, and 20 µM[4] | |
| JTT-551 | L6 cells | Increases insulin-stimulated glucose uptake | Not specified[11] |
Table 3: Pharmacokinetic Properties
| Inhibitor | Key Pharmacokinetic Features |
| This compound | Data not available in the provided search results. |
| Ertiprotafib | Progressed to Phase II clinical trials, suggesting some level of bioavailability and acceptable safety in early trials.[6] |
| Trodusquemine | Limited oral bioavailability due to its charged molecular structure.[12] Administered via intravenous or intraperitoneal injection in preclinical studies.[12] |
| JTT-551 | Showed in vivo efficacy in mice, reducing blood glucose levels and demonstrating anti-obesity effects, indicating oral bioavailability.[9][13] Discontinued due to insufficient efficacy and adverse effects in patients.[3] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
PTP1B Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PTP1B by 50%.
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the pNPP substrate to all wells.
-
Monitor the production of p-nitrophenol (pNP), the product of the reaction, by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Glucose Uptake Assay
This assay measures the ability of a compound to enhance glucose uptake in cells, typically in the presence of insulin.
Materials:
-
A suitable cell line (e.g., L6 myotubes or 3T3-L1 adipocytes)
-
Cell culture medium
-
Insulin
-
Test inhibitor (e.g., this compound)
-
2-NBDG (a fluorescent glucose analog)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to differentiate into myotubes or adipocytes.
-
Starve the cells in a serum-free medium for a few hours.
-
Treat the cells with varying concentrations of the test inhibitor for a specified period.
-
Stimulate the cells with a fixed concentration of insulin for a short duration (e.g., 30 minutes).
-
Add 2-NBDG to the medium and incubate for a defined time to allow for glucose uptake.
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a microplate reader at an excitation/emission wavelength appropriate for 2-NBDG.
-
The increase in fluorescence intensity corresponds to an increase in glucose uptake.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: General workflow for the evaluation of PTP1B inhibitors.
Caption: Evolution from first-generation inhibitors to this compound.
Conclusion
This compound demonstrates a superior profile in terms of potency and selectivity when compared to first-generation PTP1B inhibitors. Its nanomolar inhibitory concentration and significant selectivity over other phosphatases represent a substantial advancement in the field. While comprehensive pharmacokinetic data for this compound is yet to be widely published, its promising in vitro and cellular activity profiles suggest it is a valuable tool for researchers and a strong foundation for the development of next-generation therapeutics for metabolic disorders. The detailed experimental protocols and visual diagrams provided in this guide aim to facilitate further research and a deeper understanding of the evolving landscape of PTP1B inhibition.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trodusquemine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PTP1B Inhibitors: Evaluating Ptp1B-IN-2 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-2, alongside other notable inhibitors. While direct inter-laboratory reproducibility studies for this compound are not publicly available, this document compiles and compares reported data from various sources to offer a comprehensive overview of its performance relative to alternatives.
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1] The development of potent and selective PTP1B inhibitors is a major focus of research. This guide centers on this compound and compares its biochemical and cellular activity with other well-characterized PTP1B inhibitors, JTT-551 and Trodusquemine.
Data Presentation: A Comparative Look at PTP1B Inhibitor Potency and Selectivity
The following table summarizes the reported inhibitory potency (IC50 or Ki) and selectivity of this compound, JTT-551, and Trodusquemine against PTP1B and other phosphatases. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions, which can influence the results.
| Inhibitor | PTP1B IC50/Ki | Selectivity vs. TCPTP | Selectivity vs. Other Phosphatases | Mode of Inhibition |
| This compound | 50 nM (IC50) | >15-fold | >40-fold vs. SHP-2 and LAR | Not explicitly stated |
| JTT-551 | 0.22 µM (Ki) | ~42-fold | >136-fold vs. CD45 and LAR | Mixed-type |
| Trodusquemine (MSI-1436) | 1 µM (IC50) | ~224-fold | Not explicitly stated | Non-competitive, Allosteric |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies for key experiments cited in the evaluation of PTP1B inhibitors.
PTP1B Enzymatic Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of PTP1B inhibitors using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-nitrophenyl phosphate (pNPP) substrate solution
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a defined amount of recombinant PTP1B enzyme to each well of a 96-well plate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the specified temperature for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Insulin-Stimulated Glucose Uptake Assay in L6 Myotubes
This cellular assay assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated glucose uptake in a skeletal muscle cell line.
Materials:
-
Differentiated L6 myotubes cultured in 24-well plates
-
Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl2, and 1.3 mM MgSO4)
-
Insulin solution
-
Test inhibitor compound
-
2-deoxy-D-[³H]glucose ([³H]2DG)
-
Ice-cold KRH buffer
-
Lysis buffer (e.g., 0.05 N NaOH)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Serum-starve the fully differentiated L6 myotubes for 18 hours prior to the experiment.
-
Pre-treat the myotubes with the test inhibitor at various concentrations in KRH buffer for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 100 nM) for a defined period (e.g., 15 minutes).
-
Add [³H]2DG to the wells and incubate for a short period (e.g., 5 minutes) to allow for glucose uptake.
-
Terminate the glucose uptake by washing the cells four times with ice-cold KRH buffer.
-
Lyse the cells with the lysis buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter to quantify the amount of [³H]2DG taken up by the cells.
-
Calculate the fold-increase in glucose uptake in the presence of the inhibitor compared to the insulin-stimulated control.
Mandatory Visualization
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for PTP1B Inhibitor Evaluation
Caption: A general workflow for the evaluation of PTP1B inhibitors.
Discussion on Reproducibility and Comparability of Results
A direct, head-to-head comparison of this compound with other inhibitors in a multi-laboratory study has not been identified in the public domain. Therefore, the data presented in this guide is a compilation from different research publications. This inherently introduces variability, and researchers should be cautious when directly comparing absolute values. Key factors that can influence the reported potency and selectivity of PTP1B inhibitors include:
-
Enzyme Source and Purity: The use of different recombinant PTP1B constructs (full-length vs. truncated) and variations in enzyme purity can affect kinetic parameters and inhibitor binding.
-
Substrate and its Concentration: Different substrates (e.g., pNPP, phosphopeptides) and their concentrations relative to the Michaelis constant (Km) can significantly impact the determined IC50 values.
-
Assay Buffer Composition: pH, ionic strength, and the presence of additives like detergents or reducing agents in the assay buffer can alter enzyme activity and inhibitor performance.
-
Incubation Times and Temperatures: Variations in pre-incubation and reaction times, as well as the assay temperature, can influence the observed inhibitory effects.
-
Cellular Assay Conditions: For cellular assays, differences in cell lines, passage numbers, serum starvation conditions, and insulin concentrations can lead to variable results in glucose uptake or signaling studies.
Given these potential sources of variability, the presented data should be considered a guide to the relative performance of these inhibitors rather than a definitive, direct comparison. For researchers aiming to replicate or build upon these findings, it is crucial to carefully consider and control for these experimental parameters. The detailed protocols provided in this guide serve as a starting point for establishing standardized assays to facilitate more direct and reproducible comparisons of PTP1B inhibitors in the future.
References
Safety Operating Guide
Navigating the Disposal of Ptp1B-IN-2: A Guide to Safe and Compliant Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Ptp1B-IN-2, a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines best practices based on the compound's known characteristics and general chemical safety principles.
Understanding this compound: Key Chemical Data
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the available chemical and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C34H36N2O9S2 | [1] |
| Molecular Weight | 680.79 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 1919853-46-5 | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C | [1] |
Core Disposal Protocol: A Step-by-Step Approach
Given that this compound is a synthetic organic compound used in research, it should be treated as chemical waste. The following protocol outlines the general steps for its proper disposal. It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they are the ultimate authority on waste disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other waste types unless explicitly permitted by your institution's EHS.
-
Liquid Waste: Solutions of this compound, typically in solvents like DMSO, must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with incompatible solvents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as solid hazardous waste.
2. Packaging and Labeling:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure containers are in good condition and have tightly sealing lids.
-
Label all waste containers clearly and accurately with the full chemical name ("this compound"), concentration (if in solution), and any other required hazard information.
3. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Disposal Request and Collection:
-
Follow your institution's established procedures for requesting a hazardous waste pickup. This is typically managed through the EHS department.
-
Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
Important Safety Considerations
While specific hazard information for this compound is limited, it is prudent to handle it with the care afforded to all novel research chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in any form.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spill Response: In the event of a spill, follow your laboratory's established spill response procedures. Generally, for a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
